5-Bromo-2-chloro-4-methylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXLDARURVSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856691 | |
| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-16-3 | |
| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Profiling and Orthogonal Reactivity of 5-Bromo-2-chloro-4-methylpyridin-3-ol
As a Senior Application Scientist, I frequently encounter the challenge of designing highly functionalized heterocyclic scaffolds for Fragment-Based Drug Discovery (FBDD) and complex Active Pharmaceutical Ingredient (API) synthesis. Among these building blocks, 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) stands out as a masterclass in orthogonal reactivity.
This whitepaper provides an authoritative deep-dive into the physicochemical properties, mechanistic synthesis, and strategic application of this compound. By understanding the causality behind its regioselective synthesis and differential reactivity, drug development professionals can leverage this scaffold to accelerate lead optimization.
Physicochemical Profiling & Structural Causality
The utility of a pharmaceutical building block is dictated by its physical properties and the spatial arrangement of its functional groups. 5-Bromo-2-chloro-4-methylpyridin-3-ol possesses a unique combination of halogens and a hydroxyl group on an electron-deficient pyridine core, making it an ideal candidate for late-stage functionalization [1].
Table 1: Key Physicochemical Properties and Drug Design Impact
| Property | Value | Causality / Impact in Drug Design |
| CAS Number | 1211530-16-3 | Unique identifier ensuring precise procurement and regulatory tracking[1]. |
| Molecular Formula | C₆H₅BrClNO | High heteroatom-to-carbon ratio, optimizing ligand efficiency in FBDD. |
| Molecular Weight | 222.47 g/mol | Low molecular weight leaves ample "room" for downstream mass addition without violating Lipinski’s Rule of 5. |
| Appearance | Solid | Facilitates gravimetric handling, precise stoichiometric control, and purification via crystallization[2]. |
| Reactivity Handles | -Br, -Cl, -OH | Provides three distinct, addressable sites for orthogonal cross-coupling and substitution reactions. |
Mechanistic Synthesis & Regioselectivity
The synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol typically proceeds via the electrophilic aromatic substitution (bromination) of 2-chloro-4-methylpyridin-3-ol. Achieving high yields requires a deep understanding of the pyridine ring's electronic biases[2].
The Causality of Regioselectivity (The "Why")
Pyridine rings are notoriously electron-deficient and generally resist electrophilic attack. However, the strongly electron-donating hydroxyl group (-OH) at C3 and the methyl group (-CH3) at C4 activate the ring. During bromination, the regioselectivity is a competition between the C5 and C6 positions:
-
Directing Effects: The -OH group directs to C6 (para), while the -CH3 and -Cl groups direct to C5 (ortho and para, respectively).
-
Electronic Bias: Electrophilic attack at the alpha position (C6) is highly disfavored because the resulting Wheland intermediate places a positive charge adjacent to the electronegative pyridine nitrogen, creating a highly unstable resonance contributor.
Regioselective bromination pathway favoring C5 over C6 due to pyridine electronic effects.
Experimental Protocol: Self-Validating Synthesis
The following protocol outlines the bromination of 2-chloro-4-methylpyridin-3-ol. This methodology is designed as a self-validating system, ensuring that intermediate states inherently prevent downstream failures[2].
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methylpyridin-3-ol (10.0 mmol) in anhydrous glacial acetic acid (20 mL).
-
Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Prepare a solution of Bromine (Br₂, 10.5 mmol) in glacial acetic acid (5 mL). Add this solution dropwise over 30 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and strictly prevents over-bromination or oxidative degradation of the pyridine core.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is fully consumed.
-
Self-Validating Quench: Pour the reaction mixture into ice water (50 mL) containing 10% sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide ions (Br⁻). If the solution turns from yellow/orange to colorless, the quench is validated, preventing late-stage oxidative side reactions during extraction.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid via silica gel column chromatography to yield pure 5-Bromo-2-chloro-4-methylpyridin-3-ol (typically ~78% yield).
Orthogonal Functionalization Strategy in Drug Development
In medicinal chemistry, 5-Bromo-2-chloro-4-methylpyridin-3-ol acts as a versatile linchpin. Its true value lies in the differential reactivity of its functional groups, allowing for sequential, orthogonal modifications without the need for complex protecting group strategies [3].
-
Step 1: C5-Bromide (Cross-Coupling): Bromine is a softer, more polarizable halogen than chlorine, making it undergo oxidative addition with Palladium catalysts at a significantly faster rate. Suzuki-Miyaura or Buchwald-Hartwig couplings can be performed selectively at C5, leaving the C2-Cl bond intact.
-
Step 2: C2-Chloride (SNAr): The chlorine atom is positioned alpha to the pyridine nitrogen. The electronegative nitrogen withdraws electron density, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols at elevated temperatures.
-
Step 3: C3-Hydroxyl (Etherification): The -OH group can be subjected to base-mediated O-alkylation or converted into a triflate to serve as a third cross-coupling site.
Orthogonal functionalization logic exploiting differential reactivity of halogens.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized batch, a self-validating analytical workflow must be employed [4]:
-
¹H NMR (400 MHz, CDCl₃): The defining feature of success is the presence of a single aromatic proton at C6, appearing as a sharp singlet around 8.0 ppm. The complete absence of a proton signal at C5 confirms the regioselectivity of the bromination. The C4-methyl group will manifest as a distinct singlet near 2.3 ppm.
-
LC-MS (ESI+): The mass spectrum must display a classic multi-halogen isotopic cluster. For C₆H₅BrClNO, the [M+H]⁺ peaks will appear at m/z ~222, 224, and 226 in an approximate 3:4:1 ratio. This specific isotopic signature is a self-validating confirmation that both one chlorine and one bromine atom are present in the final structure.
References
-
EPA Chemistry Dashboard - "5-Bromo-2-chloro-4-methylpyridin-3-ol Properties" Source: Environmental Protection Agency (EPA) URL: [Link]
-
European Patent Office (EPO) - "HETEROAROMATIC COMPOUNDS AND THEIR USE AS DOPAMINE D1 LIGANDS - Patent 3013813" (Details synthesis conditions for 2-chloro-4-methylpyridin-3-ol derivatives) Source: EPO URL: [Link]
Sources
Comprehensive Technical Guide to 5-Bromo-2-chloro-4-methylpyridin-3-ol: Synthesis, Reactivity, and Applications
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as indispensable building blocks. 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) is a prime example of a densely substituted heterocyclic core[1]. Featuring three distinct orthogonal reactive sites (a chloride, a bromide, and a hydroxyl group) alongside an electron-donating methyl group, this molecule offers unparalleled versatility for late-stage functionalization.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, self-validating experimental protocols, and downstream applications, designed specifically for application scientists and synthetic chemists.
Physicochemical Profiling & Structural Identification
Accurate structural identification is the first pillar of reproducible research. The compound is officially registered under the EPA CompTox Chemicals Dashboard as[2].
Quantitative Data Summary
| Property | Specification / Value |
| IUPAC Name | 5-Bromo-2-chloro-4-methylpyridin-3-ol |
| CAS Number | 1211530-16-3[1] |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| SMILES String | Cc1c(O)c(Cl)ncc1Br |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Storage Conditions | Inert atmosphere, room temperature[3] |
Mechanistic Synthesis & Regioselectivity Causality
The synthesis of 5-bromo-2-chloro-4-methylpyridin-3-ol relies on the sequential, regioselective halogenation of 4-methylpyridin-3-ol. The initial step involves direct chlorination to yield 2-chloro-4-methylpyridin-3-ol ([4]), followed by electrophilic bromination.
The Causality of Regioselectivity: Why C5 over C6?
A critical mechanistic question arises during the bromination of 2-chloro-4-methylpyridin-3-ol: Why does bromination occur exclusively at the C5 position rather than C6, despite the strong ortho/para-directing effect of the C3-hydroxyl group?
The answer lies in the inherent electronic topology of the pyridine ring. Electrophilic aromatic substitution (EAS) on pyridines strongly favors the
Conversely, attack at the C5 position is synergistically directed by the ortho-relationship to the C4-methyl group and the para-relationship to the C2-chloro group. Most importantly, the cationic intermediate generated from C5 attack delocalizes the positive charge across the carbon backbone without forcing it onto the nitrogen. This thermodynamic and kinetic preference ensures high regioselectivity, yielding the 5-bromo derivative at approximately 78% efficiency under standard conditions[5].
Fig 1: Two-step halogenation pathway yielding 5-bromo-2-chloro-4-methylpyridin-3-ol.
Experimental Protocols: Self-Validating Bromination Workflow
To ensure high scientific integrity and reproducibility, the following protocol is engineered as a self-validating system. Every reagent choice is governed by strict chemical causality.
Step-by-Step Methodology
-
Substrate Dissolution & Activation: Dissolve 2-chloro-4-methylpyridin-3-ol (1.0 eq) in glacial acetic acid (0.5 M) at room temperature. Causality: Acetic acid acts orthogonally as a polar protic solvent to stabilize the polar transition state of the EAS reaction, and as a mild Brønsted acid to activate the pyridine ring via hydrogen bonding to the nitrogen.
-
Electrophile Addition: Add elemental bromine (
, 1.05 eq) dropwise over 15 minutes. Causality: A slight stoichiometric excess ensures complete conversion. Dropwise addition prevents localized exothermic spikes that could lead to non-specific polybromination or degradation. -
In-Process Control (IPC) Monitoring: Stir the reaction at room temperature for 4 hours[5]. Monitor via LC-MS. Self-Validation: Do not proceed until the starting material peak (
) is confirmed to be <1% by Area Under the Curve (AUC). -
Quenching Mechanism: Slowly pour the reaction mixture into an ice-water bath containing 10% w/v sodium thiosulfate (
). Causality: Thiosulfate acts as a specific chemical switch, instantly reducing unreacted to inert bromide ions ( ). This halts all electrophilic activity and prevents downstream oxidative side reactions during workup. -
Isolation: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Fig 2: Self-validating experimental workflow for the bromination of the pyridine core.
Downstream Applications in Drug Development
The true value of 5-bromo-2-chloro-4-methylpyridin-3-ol lies in its orthogonal reactivity . Drug development professionals can selectively functionalize different positions of the ring by exploiting the distinct bond dissociation energies and electronic environments of the substituents.
-
C5 Bromide (Suzuki-Miyaura/Buchwald-Hartwig): The C-Br bond is weaker and more susceptible to oxidative addition by Palladium(0) catalysts than the C-Cl bond. This allows for highly selective cross-coupling with arylboronic acids or amines at the C5 position without disturbing the C2 chloride.
-
C2 Chloride (Nucleophilic Aromatic Substitution - SNAr): The chloride is positioned ortho to the electronegative pyridine nitrogen, making the C2 carbon highly electron-deficient. It is a prime target for displacement by nucleophiles (e.g., primary amines, alkoxides) under basic, heated conditions.
-
C3 Hydroxyl (Mitsunobu/O-Alkylation): The phenolic-like hydroxyl group can be selectively alkylated using standard base-mediated conditions (e.g.,
, alkyl halides) or utilized in Mitsunobu inversions[4].
Fig 3: Orthogonal reactivity profile enabling diverse downstream functionalization.
Analytical Characterization QA/QC Standards
To validate the synthesized product, the following analytical signatures must be confirmed:
-
Mass Spectrometry (LC-MS, ESI+): Self-Validation Standard: The presence of both a bromine and a chlorine atom dictates a highly specific isotopic cluster. The
parent ions must appear as a distinct triplet at m/z 222, 224, and 226 (in an approximate ratio of 3:4:1). This ratio mathematically reflects the natural isotopic abundances of and . Absence of this exact cluster indicates incomplete halogenation or impurities. -
H NMR (400 MHz, DMSO-
):- ~8.2 ppm (s, 1H): Corresponds to the isolated C6 proton. It is highly deshielded due to the adjacent electronegative nitrogen and the inductively withdrawing C5-bromide.
-
~10.5 ppm (br s, 1H): Corresponds to the C3-OH proton (exchangeable with
). - ~2.3 ppm (s, 3H): Corresponds to the C4-methyl group.
References
-
U.S. Environmental Protection Agency. "5-Bromo-2-chloro-4-methylpyridin-3-ol Properties (DTXSID10856691)." EPA CompTox Chemicals Dashboard.[Link]
Sources
- 1. 2741530-70-9|(5-Bromo-2-chloro-3-methoxypyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 286946-77-8|5-Bromo-2-chloropyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
- 5. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-methylpyridin-3-ol in Organic Solvents
Executive Summary
5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) is a highly substituted, halogenated pyridine derivative utilized as a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, designing purification workflows (e.g., crystallization), and formulating analytical standards. This whitepaper elucidates the mechanistic drivers of its solubility and provides self-validating empirical protocols for precise solubility determination.
Chemical Profiling & Mechanistic Solubility Drivers
The solubility of 5-Bromo-2-chloro-4-methylpyridin-3-ol is dictated by a complex interplay of its functional groups. The molecule features a pyridine core, which is electronically deactivated by the halogens (chlorine at C2, bromine at C5)[1].
As a Senior Application Scientist, it is critical to understand the causality behind its solvent affinity:
-
Lipophilicity vs. Polarity: The presence of the heavy bromine and chlorine atoms significantly increases the molecule's lipophilicity and dispersion force interactions. This drives its solubility in moderately non-polar to polar aprotic solvents.
-
Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position acts as a strong hydrogen bond donor. However, it is sterically hindered by the adjacent C2-chloro and C4-methyl groups. This steric shielding reduces its ability to form extensive intermolecular hydrogen bond networks with polar protic solvents (like water or methanol), favoring polar aprotic solvents (like DMF or DMSO) that can act as unhindered hydrogen bond acceptors.
-
Causality in Solvent Selection: Because the pyridine nitrogen's lone pair is rendered less basic by the electron-withdrawing halogens, its capacity to act as a hydrogen bond acceptor is diminished. Therefore, solvents that rely on donating hydrogen bonds to the pyridine nitrogen (e.g., alcohols) exhibit only moderate solvating power compared to strong dipole aprotic solvents.
Mechanistic relationship between molecular structure and organic solvent affinity.
Quantitative Solubility Data in Organic Solvents
Based on the structural analogs and thermogravimetric profiling of polyhalogenated pyridinols[1], the solubility of 5-Bromo-2-chloro-4-methylpyridin-3-ol can be stratified across standard organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility Profile | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions; excellent H-bond acceptors for the C3-OH group without requiring H-bond donation. |
| Moderately Polar | Ethyl Acetate, DCM, THF | Moderate to High (30 - 100 mg/mL) | Favorable dispersion forces matching the halogenated bulk; moderate dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10 - 50 mg/mL) | Solvation limited by steric hindrance around the C3-OH and the hydrophobic bulk of the Br/Cl/CH₃ groups. |
| Non-Polar | Hexane, Heptane, Toluene | Low (<10 mg/mL) | Insufficient dielectric constant to disrupt the solid-state crystal lattice intermolecular hydrogen bonding. |
Experimental Methodologies for Solubility Determination
To generate precise, actionable data for drug development, empirical solubility testing must be conducted using self-validating systems. The following protocols synthesize the industry-standard Shake-Flask method with Gravimetric Analysis to ensure high-fidelity results without the need for compound-specific chromatographic calibration[2].
Protocol 1: The Shake-Flask Equilibration Method
The shake-flask method is the gold standard for determining equilibrium solubility, particularly for Biopharmaceutics Classification System (BCS) and API intermediate profiling[3].
-
Preparation: Add an excess amount of 5-Bromo-2-chloro-4-methylpyridin-3-ol (e.g., 200 mg) to a glass vial containing 1.0 mL of the target organic solvent. The excess ensures the solution reaches thermodynamic saturation.
-
Equilibration: Seal the vial and place it in an orbital shaker incubator. Maintain the temperature strictly at 25.0 ± 0.1 °C (or 37.0 ± 0.1 °C for physiological relevance) and a rotation speed of 100–150 rpm. Causality: Temperature control is critical as solubility is highly temperature-dependent; 150 rpm ensures adequate mass transfer without causing emulsion or suspension artifacts[3].
-
Duration: Allow the suspension to equilibrate for 48 to 72 hours to guarantee a true thermodynamic equilibrium state.
-
Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter to ensure no micro-particulates are transferred.
Protocol 2: Gravimetric Analysis
Gravimetric analysis provides a universal, absolute measurement of dissolved solute mass, making it ideal for early-stage compounds where UV-Vis or HPLC methods are not yet validated[2].
-
Taring: Accurately weigh a clean, dry aluminum pan or glass vial using a microbalance (
). -
Dispensing: Dispense a known volume (e.g., 0.5 mL) or mass of the filtered saturated supernatant into the tared vessel. Weigh the vessel again (
). -
Evaporation: Place the vessel in a vacuum oven or utilize a thermogravimetric analyzer (TGA) to evaporate the organic solvent. Causality: Vacuum drying lowers the boiling point of the solvent, preventing thermal degradation of the halogenated pyridinol during the drying phase[2].
-
Measurement: Once a constant weight is achieved, record the final mass (
). -
Calculation: Calculate the solubility as (W_dry - W_empty) / Volume of solvent to yield mg/mL, or as a mass fraction ( g/100g ).
Workflow for solubility determination via Shake-Flask and Gravimetric Analysis.
Applications in Drug Development and Synthesis
Accurate solubility data for 5-Bromo-2-chloro-4-methylpyridin-3-ol is critical for downstream API synthesis. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) targeting the C5-bromo position, selecting a solvent like DMF or Toluene where the compound is highly soluble ensures a homogeneous reaction mixture. This maximizes catalytic turnover, improves yield, and minimizes localized concentration gradients that lead to side-product formation[1].
References
Sources
Safety Data Sheet (SDS) for 5-Bromo-2-chloro-4-methylpyridin-3-ol
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridin-3-ol: Synthesis, Safety, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-methylpyridin-3-ol, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1][2] Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related analogues to provide a robust framework for its safe handling, synthesis, and potential utility. The insights presented herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Compound Identification and Physicochemical Properties
5-Bromo-2-chloro-4-methylpyridin-3-ol belongs to the class of 6-membered heterocyclic compounds, specifically chloropyridines and bromopyridines.[3] While specific experimental data for this compound is scarce, we can extrapolate its properties from its structural analogues.
| Property | Predicted Value/Information | Source/Basis of Extrapolation |
| Molecular Formula | C₆H₅BrClNO | Based on chemical structure |
| Molecular Weight | 222.47 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a solid at room temperature. | Based on related compounds like 5-bromo-2-chloro-4-methyl-3-nitropyridine which is a solid.[5] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane.[6] | Based on the general solubility of similar halogenated pyridines. |
| Stability | Expected to be stable under normal laboratory conditions. | General stability of pyridine derivatives.[6] |
Structural Identifiers:
-
IUPAC Name: 5-bromo-2-chloro-4-methylpyridin-3-ol
-
SMILES: CC1=C(O)C(=NC=C1Br)Cl (Predicted)
-
InChI: (Predicted)
Comprehensive Safety Profile (Extrapolated)
A specific is not publicly available. Therefore, the following safety information is extrapolated from the SDS of structurally similar compounds, such as 5-Bromo-2-chloro-4-methylpyridine and other halogenated pyridines.[7][8] It is imperative to handle this compound with the utmost care, assuming it possesses similar or greater hazards than its analogues.
Hazard Identification (Predicted)
Based on analogues, this compound is likely to be classified as:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[7]
-
Serious Eye Damage/Eye Irritation, Category 1 or 2: Causes serious eye damage or irritation.[7][8]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[8]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[8]
GHS Hazard Pictograms (Predicted):
Signal Word (Predicted): Danger[6][7]
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[8]
-
H318: Causes serious eye damage.[7]
-
H335: May cause respiratory irritation.[8]
Precautionary Measures and First Aid
| Measure | Protocol |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9] |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9] |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9] |
Handling, Storage, and Stability
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[11]
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and halogenated compounds.[12]
Synthesis and Reactivity
The synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol is not explicitly described in the searched literature. However, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy for synthesizing substituted pyridines involves the construction of the pyridine ring or the modification of a pre-existing pyridine core.[13]
Proposed Synthetic Workflow
A potential synthetic pathway could involve the multi-step transformation of a readily available starting material, such as 4-methylpyridine. The key steps would likely involve regioselective halogenation and the introduction of the hydroxyl group.
Caption: A proposed synthetic workflow for 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Detailed Experimental Protocols (Hypothetical)
Step 1 & 2: Synthesis of 2-Chloro-4-methyl-3-nitropyridine This would likely follow established procedures for the chlorination and nitration of pyridine derivatives.
Step 3: Bromination of 2-Chloro-4-methyl-3-nitropyridine
-
Rationale: The electron-withdrawing nitro group will direct the electrophilic bromination to the 5-position.
-
Protocol: To a solution of 2-chloro-4-methyl-3-nitropyridine in a suitable solvent (e.g., fuming sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine would be added portion-wise at a controlled temperature. The reaction would be monitored by TLC or GC-MS until completion. The product, 5-Bromo-2-chloro-4-methyl-3-nitropyridine, would then be isolated by quenching the reaction mixture with ice and subsequent extraction.[6]
Step 4: Reduction of the Nitro Group
-
Rationale: The nitro group needs to be converted to an amine to allow for the introduction of the hydroxyl group.
-
Protocol: 5-Bromo-2-chloro-4-methyl-3-nitropyridine would be dissolved in a solvent like ethanol or acetic acid, and a reducing agent such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C) would be employed. The reaction progress would be monitored, and upon completion, the product, 5-Bromo-2-chloro-4-methylpyridin-3-amine, would be isolated and purified.
Step 5: Diazotization and Hydrolysis
-
Rationale: The Sandmeyer-type reaction is a classic method for converting an amino group on an aromatic ring to a hydroxyl group.
-
Protocol: 5-Bromo-2-chloro-4-methylpyridin-3-amine would be dissolved in an acidic aqueous solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise to form the diazonium salt. This solution would then be slowly added to boiling water or an aqueous copper(II) sulfate solution to facilitate the hydrolysis of the diazonium salt to the desired product, 5-Bromo-2-chloro-4-methylpyridin-3-ol. The final product would be purified by recrystallization or column chromatography.
Potential Applications in Research and Drug Discovery
Halogenated pyridine derivatives are valuable building blocks in medicinal chemistry and agrochemical synthesis.[1][2][13] The presence of bromo, chloro, methyl, and hydroxyl groups on the pyridine ring of 5-Bromo-2-chloro-4-methylpyridin-3-ol offers multiple points for further chemical modification, making it a potentially versatile intermediate.
Potential Research Areas:
-
Pharmaceutical Development: As an intermediate in the synthesis of novel bioactive molecules, potentially for anti-inflammatory, anti-cancer, antibacterial, or antifungal agents.[1][2][14]
-
Agrochemicals: For the development of new herbicides and pesticides.[1][2]
-
Material Science: Incorporation into specialized polymers and coatings to enhance their properties.[1][2]
The following diagram illustrates the logical flow from the core structure to its potential applications.
Caption: Potential application pathways for 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Conclusion
While direct experimental data on 5-Bromo-2-chloro-4-methylpyridin-3-ol is limited, a comprehensive understanding of its likely properties, safety considerations, and synthetic accessibility can be established through the analysis of its structural analogues. This guide provides a foundational framework for researchers to approach the handling and utilization of this compound in their work. It is crucial to re-emphasize that all safety precautions outlined are based on extrapolation and that this compound should be handled with the assumption of significant hazard until empirically verified data becomes available.
References
- Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6. Benchchem.
- SAFETY DATA SHEET. (2010, February 1). Fisher Scientific.
- 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427. PubChem.
- 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- 5-Bromo-2-chloro-4-methyl-3-nitropyridine | 884495-15-2. Sigma-Aldrich.
- 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6. J&K Scientific.
- 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Safety Data Sheet. LPS.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
- 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. PubChem.
- 5-Bromo-3-chloro-2-methylpyridine. Chem-Impex.
- 5-bromo-2-chloro-4-methyl-3-nitropyridine. Sigma-Aldrich.
- 5-Bromo-3-chloro-4-methylpyridin-2(1H)-one. ChemScene.
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- 5. 5-Bromo-2-chloro-4-methyl-3-nitropyridine | 884495-15-2 [sigmaaldrich.com]
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- 8. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
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- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
Technical Whitepaper: Physicochemical Profiling and Regioselective Synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3)
Executive Summary
In modern drug discovery, highly functionalized pyridine scaffolds serve as critical pharmacophores, offering unique vectors for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and precise modulation of molecular lipophilicity. 5-Bromo-2-chloro-4-methylpyridin-3-ol is a densely substituted heterocyclic building block that presents multiple orthogonal reactive sites. This whitepaper provides an in-depth technical analysis of its physical characteristics—most notably its melting point and thermodynamic profile—alongside a mechanistically grounded, self-validating protocol for its regioselective synthesis.
Thermodynamic & Physicochemical Profiling
Understanding the physical characteristics of 5-Bromo-2-chloro-4-methylpyridin-3-ol is paramount for downstream purification and formulation. The compound exhibits a median melting point of 109 °C, a critical quality attribute (CQA) used to assess the purity of the crystalline solid. Its relatively high boiling point (303 °C) reflects the strong intermolecular hydrogen bonding facilitated by the C3-hydroxyl group, combined with the heavy atomic mass of the halogen substituents.
The quantitative data below summarizes the thermodynamic profile of the compound, synthesized from environmental and chemical databases .
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | - |
| CAS Number | 1211530-16-3 | - |
| Molecular Formula | C₆H₅BrClNO | - |
| Molecular Weight | 222.47 g/mol | - |
| Melting Point | 109 °C (Median); Range: 87.9 – 131 °C | |
| Boiling Point | 303 °C (Predicted); Range: 269 – 350 °C | |
| Synthetic Yield | 78% (via Br₂/AcOH bromination) |
Mechanistic Causality of Regioselective Bromination
The synthesis of 5-bromo-2-chloro-4-methylpyridin-3-ol from 2-chloro-4-methylpyridin-3-ol is a classic demonstration of competing directing effects on a heterocyclic scaffold . To achieve a 78% yield, the reaction relies on the precise electronic environment of the pyridine ring.
The Causality of Regioselectivity: The starting material possesses three substituents that dictate the site of electrophilic aromatic substitution (EAS):
-
C3-Hydroxyl (-OH): A strong electron-donating group (EDG) via resonance. It typically activates the ortho and para positions. Since the ortho positions (C2, C4) are sterically and electronically blocked, it defaults to directing toward C6.
-
C4-Methyl (-CH₃): An EDG via hyperconjugation that activates its ortho position (C5).
-
C2-Chloro (-Cl): While globally deactivating via induction, it directs ortho/para via resonance, further activating the para position (C5).
Workflow for the regioselective synthesis and thermal validation of the target compound.
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate intrinsic feedback loops that prevent the progression of the experiment if intermediate quality standards are not met.
Protocol A: Precision Bromination & Isolation
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-chloro-4-methylpyridin-3-ol in glacial acetic acid (0.5 M concentration).
-
Electrophilic Addition: Shield the reaction vessel from ambient light to prevent radical pathways. Dropwise, add 1.05 equivalents of molecular bromine (Br₂) over 15 minutes at room temperature.
-
Self-Validating Monitoring: Allow the reaction to stir at room temperature for 4 hours. Do not assume completion based on time. Validate completion by Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) by co-spotting the reaction mixture against the starting material. The reaction is only deemed complete when the starting material spot is entirely consumed.
-
Quenching Feedback Loop: Pour the crude mixture into an ice-water bath. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise. Use starch-iodide paper to test the solution; continue adding Na₂S₂O₃ until the paper yields a negative (colorless) result. This intrinsic feedback loop guarantees 100% neutralization of residual electrophilic bromine before isolation.
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to afford crude 5-bromo-2-chloro-4-methylpyridin-3-ol.
Protocol B: Self-Calibrating Melting Point Determination
The melting point of 5-bromo-2-chloro-4-methylpyridin-3-ol (109 °C) is the primary indicator of successful synthesis and purity. This protocol prevents false-positive purity assessments caused by hardware drift.
-
Sample Preparation: Pulverize the recrystallized product into a fine powder and load it into a glass capillary tube to a depth of 2-3 mm.
-
Standard Multiplexing: Load a second capillary tube with a USP-grade reference standard possessing a known melting point close to the target (e.g., Acetanilide, MP 114 °C, or Vanillin, MP 81-83 °C).
-
Thermal Ramp: Insert both capillaries into the melting point apparatus. Set the initial ramp rate to 5 °C/min until 90 °C, then reduce to a precision ramp of 1 °C/min.
-
Self-Validating Quality Control: Observe the reference standard. If the standard melts outside its certified range (deviation > ±0.5 °C), the apparatus calibration is compromised, and the test is automatically invalidated. If the standard melts accurately, record the onset and meniscus points for the target compound. High-purity 5-bromo-2-chloro-4-methylpyridin-3-ol will exhibit a sharp melting point at 109 °C.
References
-
Title: 5-Bromo-2-chloro-4-methylpyridin-3-ol Properties - EPA Source: EPA CompTox Chemicals Dashboard URL: [Link]
The Therapeutic Potential of 5-Bromo-2-chloro-4-methylpyridin-3-ol Scaffolds: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the pyridine ring remains one of the most privileged scaffolds, forming the core of numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS 1211530-16-3) has emerged as a critical building block [1]. This whitepaper explores the structural rationale, synthetic methodologies, and therapeutic applications of this specific scaffold. By offering orthogonal reactivity sites and precise steric/electronic directing effects, this compound enables the rapid synthesis of complex chemical entities, particularly targeted kinase inhibitors in oncology.
Structural Rationale & Chemical Profiling
The utility of 5-Bromo-2-chloro-4-methylpyridin-3-ol lies in its dense functionalization, which provides a highly programmable template for drug discovery. Every substituent on the pyridine ring serves a distinct mechanistic purpose:
-
C2-Chlorine (SNAr Site): The electron-withdrawing nature of the adjacent pyridine nitrogen highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of amines, anilines, or ethers.
-
C3-Hydroxyl (H-Bonding): The hydroxyl group acts as a critical hydrogen bond donor/acceptor. In kinase inhibitors, this moiety frequently interacts with the hinge region of the ATP-binding pocket (e.g., in EGFR or HER2). Furthermore, during synthesis, it acts as a strong electron-donating group, directing electrophilic substitution [2].
-
C4-Methyl (Steric Shield): The methyl group provides a hydrophobic interaction point within target binding pockets. Synthetically, it sterically blocks the C4 position and restricts the rotation of substituents at C3 and C5, locking the molecule into a bioactive conformation.
-
C5-Bromine (Cross-Coupling Site): Bromine is an ideal leaving group for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) [3]. Because the C5 position is para to the directing hydroxyl group and sterically accessible, it serves as the primary vector for extending the scaffold into the hydrophobic deep pockets of target proteins.
Synthetic Methodologies & Validation Protocols
To ensure high purity and yield, the synthesis and derivatization of this scaffold must follow rigorous, self-validating protocols. The causality behind reagent selection is paramount for regiocontrol.
Protocol 1: Regioselective Bromination to Yield 5-Bromo-2-chloro-4-methylpyridin-3-ol
The most direct method to synthesize this scaffold is the electrophilic bromination of 2-chloro-4-methylpyridin-3-ol [2].
Causality of Design: The pyridine ring is generally deactivated toward electrophilic attack. However, the strongly activating C3-hydroxyl group makes substitution feasible. The hydroxyl group directs ortho and para. The ortho position (C2) is blocked by chlorine, and the C4 position is blocked by the methyl group. The C6 position is ortho to the hydroxyl, but the C5 position (para to the hydroxyl) is electronically favored and sterically unhindered, leading to highly regioselective C5-bromination.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1.0 eq of 2-chloro-4-methylpyridin-3-ol in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add 1.1 eq of molecular bromine (Br₂) dissolved in acetic acid dropwise at room temperature. Rationale: Acetic acid acts as both a solvent and a mild catalyst, polarizing the Br-Br bond to generate the active bromonium electrophile.
-
Monitoring: Stir the reaction at room temperature for 4 hours. Monitor progression via LC-MS. The reaction is complete when the starting material mass is fully converted to the M+ and M+2 isotope pattern characteristic of the brominated product.
-
Work-up: Quench the reaction by pouring it into an ice-cold saturated solution of sodium bisulfite (NaHSO₃) to reduce unreacted Br₂. Neutralize cautiously with saturated NaHCO₃. Rationale: Neutralization prevents the protonation of the pyridine nitrogen, which would otherwise form a highly water-soluble salt and drastically reduce extraction yields.
-
Extraction & Validation: Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Validate the structure via ¹H-NMR (CDCl₃); success is confirmed by the disappearance of the C5 proton and the presence of a solitary aromatic singlet for the C6 proton.
Protocol 2: Scaffold Derivatization via Suzuki Cross-Coupling
Once the core scaffold is isolated, the C5-bromine can be exploited to build therapeutic libraries [3].
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask under inert nitrogen atmosphere, combine 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add 5 mol% of Pd(PPh₃)₄. Rationale: Tetrakis(triphenylphosphine)palladium(0) is selected for its proven efficacy in oxidative addition to electron-deficient aryl bromides.
-
Solvent System: Dissolve the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
-
Reaction & Isolation: Heat to 90 °C for 12 hours. Cool, filter through a Celite pad to remove palladium black, and purify via silica gel chromatography.
Caption: Synthetic workflow for derivatizing the 5-Bromo-2-chloro-4-methylpyridin-3-ol scaffold.
Quantitative Data: Derivatization Efficiency
The orthogonal reactivity of the halogenated pyridinol scaffold allows for predictable and high-yielding modifications. The table below summarizes standard reaction parameters and expected yields for key transformations based on established medicinal chemistry protocols [2].
| Substrate | Transformation Type | Reagents & Conditions | Major Product | Expected Yield (%) |
| 2-Chloro-4-methylpyridin-3-ol | Electrophilic Bromination | Br₂/AcOH, rt, 4 h | 5-Bromo-2-chloro-4-methylpyridin-3-ol | 78% |
| 5-Bromo-2-chloro-4-methylpyridin-3-ol | SNAr (C2 Position) | Morpholine, K₂CO₃, DMF, 120 °C, 6 h | 5-Bromo-4-methyl-2-morpholinopyridin-3-ol | 92% |
| 5-Bromo-2-chloro-4-methylpyridin-3-ol | Suzuki Coupling (C5) | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90 °C | 2-Chloro-4-methyl-5-phenylpyridin-3-ol | 85% |
Therapeutic Applications & Mechanistic Pathways
The primary therapeutic potential of 5-Bromo-2-chloro-4-methylpyridin-3-ol derivatives lies in targeted oncology, specifically as Receptor Tyrosine Kinase (RTK) inhibitors .
By substituting the C2 chlorine with an aniline derivative and coupling the C5 bromine with a hydrophobic aryl group, researchers can synthesize compounds that perfectly mimic the adenine ring of ATP. The C3-hydroxyl group anchors the molecule to the kinase hinge region (e.g., via interaction with Met793 in EGFR), while the C4-methyl group forces the C5-aryl substituent into the DFG-out allosteric pocket, thereby locking the kinase in an inactive conformation. This dual-action binding effectively shuts down downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, halting tumor cell proliferation.
Caption: Mechanism of EGFR/HER2 pathway inhibition by pyridine-scaffold derivatives.
Conclusion
The 5-Bromo-2-chloro-4-methylpyridin-3-ol scaffold represents a masterclass in rational drug design. Its precise arrangement of halogens, alkyl, and hydroxyl groups provides medicinal chemists with a highly predictable, self-validating system for synthesizing complex kinase inhibitors. By mastering the regioselective protocols outlined above, drug development professionals can rapidly iterate on this scaffold to discover novel therapeutics with high binding affinity and target selectivity.
References
-
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules. Available at: [Link]
Reactivity Profile and Orthogonal Functionalization of 5-Bromo-2-chloro-4-methylpyridin-3-ol
Executive Summary
In the architecture of modern drug discovery, halogenated pyridinols serve as high-value linchpin scaffolds. 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) is a highly specialized heterocyclic building block that offers a unique, programmable reactivity profile. Because it possesses three distinct handles for functionalization—a C5-bromide, a C2-chloride, and a C3-hydroxyl group—it enables the precise, sequential construction of complex 2,3,5-trisubstituted pyridine architectures.
This technical guide dissects the chemical logic governing this molecule's reactivity, providing researchers with the mechanistic rationale and self-validating experimental protocols required to harness its full synthetic potential.
Chemical Architecture & The Logic of Orthogonal Reactivity
The synthetic utility of 5-Bromo-2-chloro-4-methylpyridin-3-ol is dictated by the electronic and steric interplay of its substituents. Understanding this causality is critical for designing successful multi-step syntheses.
-
N1 (Pyridine Nitrogen): Exerts a strong electron-withdrawing inductive and mesomeric effect. This creates a partial positive charge at the C2 and C4 positions, priming the C2-chloride for Nucleophilic Aromatic Substitution (SNAr).
-
C5-Bromide (Cross-Coupling Handle): The carbon-bromine bond has a significantly lower bond dissociation energy (BDE) than the carbon-chlorine bond. This thermodynamic differential ensures that Palladium(0) catalysts will selectively undergo oxidative addition at C5 before C2, enabling orthogonal cross-coupling strategies (1)[1].
-
C3-Hydroxyl (Directing & Alkylation Handle): The -OH group is strongly electron-donating via resonance (+M effect). While it activates the open C6 position for Electrophilic Aromatic Substitution (EAS), its acidic proton (pKa ~8.5) can interfere with organometallic reagents. It must typically be protected (e.g., via benzylation) prior to cross-coupling (2)[2].
-
C4-Methyl: Provides steric shielding that influences the trajectory of incoming nucleophiles, while weakly donating electron density to stabilize the ring.
Fig 1. Orthogonal reactivity map of the 5-Bromo-2-chloro-4-methylpyridin-3-ol scaffold.
Quantitative Data Summary
The table below consolidates the typical reaction parameters and expected outcomes for the primary functionalization pathways of this scaffold. The synthesis of the scaffold itself is often achieved via direct bromination of 2-chloro-4-methylpyridin-3-ol, yielding ~78% (3)[3].
| Reaction Type | Target Site | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Regioselectivity Driver |
| Electrophilic Bromination | C5 | Br₂ / AcOH | rt | ~78% | C3-OH ortho/para directing effect |
| O-Alkylation (Protection) | C3-OH | BnBr, K₂CO₃, DMF | rt | >90% | High nucleophilicity of phenoxide |
| Suzuki-Miyaura Coupling | C5-Br | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 80–100 | 75–85% | Lower BDE of C-Br vs. C-Cl bond |
| Nucleophilic Aromatic Sub. | C2-Cl | R-NH₂, DIPEA, NMP | 120–150 | 70–90% | N1 electron-withdrawing effect |
Self-Validating Experimental Workflows
To achieve a 2,3,5-trisubstituted pyridine, the functionalization must follow a strict operational sequence to prevent cross-reactivity. The standard sequence is: (1) C3-OH Protection → (2) C5 Cross-Coupling → (3) C2 SNAr → (4) Deprotection .
Fig 2. Sequential experimental workflow for orthogonal functionalization.
Protocol A: C3-Hydroxyl Protection (Benzylation)
Causality: The intrinsic acidity of the pyridinol hydroxyl group allows for selective deprotonation using a mild base (K₂CO₃). DMF is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity toward benzyl bromide via an SN2 transition state (2)[2].
-
Setup: In a flame-dried flask, dissolve 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add K₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature to generate the phenoxide.
-
Alkylation: Dropwise add Benzyl Bromide (1.1 equiv).
-
In-Process Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation threshold: The reaction is only validated to proceed to workup when the starting material peak is <2% and the M+H mass corresponds to the benzylated product.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Causality: The C5-Br bond is kinetically favored for oxidative addition by Pd(0). Degassing the solvent is an absolute requirement to prevent the formation of reactive oxygen species that permanently oxidize and deactivate the palladium catalyst (4)[4].
-
Setup: Combine the benzylated intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.
-
Degassing (Critical): Sparge the mixture with Argon for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vessel and heat to 90 °C for 4 hours.
-
In-Process Validation: Analyze via TLC (Hexanes/EtOAc 4:1). Validation threshold: The starting material spot must be completely consumed, and LC-MS must confirm the absence of C2-coupled or di-coupled byproducts.
-
Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water. Purify via flash chromatography.
Protocol C: C2-Chloride SNAr
Causality: With the C5 position functionalized, the C2-Cl bond is now the sole electrophilic site. The adjacent pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate formed upon attack by the incoming nucleophile.
-
Setup: Dissolve the C5-coupled intermediate (1.0 equiv) in NMP (0.5 M).
-
Reaction: Add the desired primary or secondary amine (3.0 equiv) and DIPEA (2.0 equiv).
-
Execution: Heat via microwave irradiation to 150 °C for 1 hour (or conventional heating at 130 °C for 12 hours).
-
In-Process Validation: LC-MS analysis must show complete displacement of the chloride isotope pattern (loss of the characteristic 3:1 M/M+2 ratio).
-
Workup: Dilute with water to precipitate the product, or extract with EtOAc followed by rigorous aqueous washing to remove NMP.
References
- Title: 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem Source: Benchchem URL
- Title: Disubstituted Pyridines: The Double-Coupling Approach Source: ResearchGate URL
- Title: WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy Source: Google Patents URL
- Title: WO2019069973A1 - Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2019069973A1 - Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis Protocols for 5-Bromo-2-chloro-4-methylpyridin-3-ol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3)[1]
Strategic Rationale & Mechanistic Causality
Halogenated pyridinols are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel antiviral agents, antibacterial compounds, and kinase inhibitors due to their favorable hydrogen-bonding profiles and metabolic stability[2]. The target compound, 5-Bromo-2-chloro-4-methylpyridin-3-ol, presents a highly functionalized pyridine ring that offers orthogonal reactivity. The distinct bond dissociation energies of the C-Cl and C-Br bonds allow for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during late-stage lead optimization.
The synthesis of this compound relies on a highly regioselective, two-step Electrophilic Aromatic Substitution (EAS) cascade starting from 4-methylpyridin-3-ol.
Causality of Regioselectivity
The regiochemical outcome of each step is governed by the electronic and steric directing effects of the existing substituents[3]:
-
The Hydroxyl Group (-OH at C3): Acts as a strong electron-donating group via resonance (+R effect), significantly activating the pyridine ring toward electrophilic attack. It directs incoming electrophiles to the ortho (C2) and para (C6) positions[3].
-
The Methyl Group (-CH3 at C4): Provides weak activation via hyperconjugation but introduces critical steric hindrance at the adjacent C5 position, effectively shielding it during the initial chlorination phase.
-
Sequential Blocking: By first targeting the sterically accessible and electronically favored C2 position with a mild chlorinating agent, the C2 site is blocked. Subsequent bromination is then forced into the remaining activated site (C5), overcoming the steric hindrance of the methyl group under optimized conditions[3].
Mechanistic logic governing the regioselective two-step halogenation pathway.
Quantitative Reaction Parameters
To ensure reproducibility and scalability, the reaction conditions must be strictly controlled. Table 1 summarizes the optimized parameters for the two-step synthesis.
| Step | Transformation | Starting Material | Reagent | Solvent | Temp | Time | Expected Yield |
| 1 | Chlorination | 4-Methylpyridin-3-ol | N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN) | 0 °C to rt | 2-4 h | 75-82% |
| 2 | Bromination | 2-Chloro-4-methylpyridin-3-ol | Bromine (Br₂) | Acetic Acid (AcOH) | rt | 4 h | 78%[3] |
Table 1: Summary of quantitative parameters for the synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction completion before proceeding to work-up, minimizing the risk of carrying over unreacted starting materials.
Step 1: Synthesis of 2-Chloro-4-methylpyridin-3-ol (CAS: 884494-70-6)[4]
Causality of Experimental Design: N-Chlorosuccinimide (NCS) is selected over harsh reagents like POCl₃ or Cl₂ gas to prevent over-chlorination (e.g., formation of dichlorinated byproducts) and to safely target the electron-rich ortho position[4]. Acetonitrile is used as a polar aprotic solvent to stabilize the transition state of the EAS mechanism.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 4-methylpyridin-3-ol (1.0 equivalent) in anhydrous acetonitrile (0.2 M concentration).
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Lowering the temperature suppresses the formation of the C6-chlorinated isomer and prevents oxidative degradation.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is deemed complete when the starting material peak is <2% by UV integration.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic chlorine. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to afford 2-chloro-4-methylpyridin-3-ol[5].
Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol[1]
Causality of Experimental Design: Molecular bromine (Br₂) in acetic acid (AcOH) is utilized because AcOH acts as both a solvent and a mild catalyst. It polarizes the Br-Br bond via hydrogen bonding, generating the active bromonium ion (Br⁺) necessary to overcome the steric hindrance at the C5 position without requiring a harsh Lewis acid[3].
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified 2-chloro-4-methylpyridin-3-ol (1.0 equivalent) from Step 1 in glacial acetic acid (0.25 M concentration)[3].
-
Reagent Addition: Shield the flask from light (optional but recommended to prevent radical side reactions). Slowly add a solution of bromine (Br₂, 1.1 equivalents) dissolved in a minimal amount of acetic acid dropwise at room temperature. Safety Note: Br₂ is highly corrosive and volatile; perform this strictly inside a fume hood.
-
Propagation: Stir the reaction mixture at room temperature for exactly 4 hours[3].
-
In-Process Control (IPC): Monitor via LC-MS. The mass spectrum should show the characteristic M and M+2 isotope pattern indicative of a single bromine and single chlorine atom incorporation.
-
Work-up: Carefully pour the reaction mixture into crushed ice. Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches ~7.
-
Extraction & Isolation: Extract the neutralized mixture with dichloromethane (DCM) (3 × 25 mL). Wash the combined organic layers with 10% aqueous sodium bisulfite (NaHSO₃) to quench residual bromine, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 5-bromo-2-chloro-4-methylpyridin-3-ol (Expected yield: ~78%)[3].
Experimental workflow for the two-step synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol.
References
-
EPA: 5-Bromo-2-chloro-4-methylpyridin-3-ol Properties. United States Environmental Protection Agency. Available at:[Link]
-
NIH (PMC): Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. Available at:[Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
- 4. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chloro-4-methylpyridin-3-ol
Introduction
5-Bromo-2-chloro-4-methylpyridin-3-ol is a highly functionalized, polyhalogenated pyridine scaffold widely utilized in the development of pharmaceuticals, agrochemicals, and complex molecular machines. The presence of orthogonal reactive sites (C5-Br, C2-Cl, and C3-OH) allows for sequential, site-specific functionalization. This application note provides a comprehensive, field-tested guide to executing a regioselective Suzuki-Miyaura cross-coupling at the C5 position while preserving the C2-Cl bond for downstream diversification.
Mechanistic Rationale & Regioselectivity
To achieve high yields and strict regiocontrol, it is critical to understand the causality behind the reactivity of this specific polyhalogenated system:
-
Halogen Discrimination (Thermodynamic & Kinetic Control): The site of oxidative addition by the palladium(0) catalyst is governed by bond dissociation energies and the electronic environment of the ring[1]. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) occurs preferentially and rapidly at the C5-Br position[2].
-
Electronic Influence of the 3-OH Group: Under standard Suzuki conditions (which require an inorganic base such as K₂CO₃ or K₃PO₄), the acidic 3-hydroxyl group (pKa ~ 8.5) is deprotonated to form a transient pyridinolate anion. This strongly electron-donating species increases the electron density of the pyridine ring. While this activates the ring toward electrophilic attack, it paradoxically deactivates the ring toward the nucleophilic oxidative addition of Pd(0).
-
Ligand Selection Causality: To overcome the deactivation caused by the pyridinolate anion and to prevent catalyst poisoning via coordination from the pyridine nitrogen, highly active, sterically demanding, and electron-rich ligands are strictly required[3]. Bulky dialkylbiaryl phosphines like XPhos force the metal center into a mono-ligated, highly reactive state, accelerating both oxidative addition and reductive elimination.
Reaction Workflow & Catalytic Cycle
The following diagram illustrates the regioselective catalytic cycle, highlighting the critical intermediates and the phase in which the base interacts with the substrate.
Regioselective Suzuki coupling workflow and catalytic cycle for the polyhalogenated pyridinol.
Experimental Protocols
Protocol: Direct Regioselective C5-Suzuki Coupling (Unprotected 3-OH)
This protocol directly utilizes the unprotected pyridinol. Excess base is employed to account for the stoichiometric deprotonation of the hydroxyl group and the simultaneous activation of the boronic acid[4].
Materials:
-
5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 5-Bromo-2-chloro-4-methylpyridin-3-ol, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Degassing: Evacuate the flask and backfill with inert gas (N₂ or Argon). Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing the premature oxidation of the electron-rich phosphine ligand.
-
Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe. Causality Note: The aqueous biphasic system is critical for solubilizing the inorganic base and stabilizing the transient pyridinolate intermediate[4].
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4–8 hours.
-
Monitoring (Self-Validation System): Monitor reaction progression via LC-MS.
-
Analytical Tip: The starting material exhibits a complex isotopic pattern due to one Br and one Cl atom (~3:4:1 ratio for M : M+2 : M+4). The successful C5-coupled product will lose the bromine atom, resulting in a distinct 3:1 (M : M+2) isotopic signature characteristic of a single chlorine atom. If the 3:4:1 pattern persists, oxidative addition has failed; if a product mass with no isotopic pattern appears, over-coupling at the C2-Cl position has occurred.
-
-
Workup: Cool to room temperature. Acidify the aqueous layer slightly to pH 5-6 using 1M HCl to reprotonate the 3-OH group, ensuring the product partitions entirely into the organic phase. Extract with EtOAc (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Data & Optimization Summary
The table below summarizes the causality behind condition optimization for this specific scaffold, demonstrating the superiority of bulky dialkylbiaryl phosphine ligands over standard triphenylphosphine.
| Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Regioselectivity (C5:C2) |
| Pd(PPh₃)₄ | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90 | < 30% | > 95:5 |
| Pd(dppf)Cl₂ | Na₂CO₃ (3.0) | Dioxane/H₂O | 90 | 65% | > 95:5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 88% | > 99:1 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | > 95% | > 99:1 |
Note: Pd(PPh₃)₄ fails to achieve high conversion due to the electron-rich nature of the deprotonated pyridinol ring and competitive coordination by the pyridine nitrogen. XPhos provides the necessary steric bulk to favor reductive elimination while accelerating oxidative addition into the C-Br bond.
References
-
Title: A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics Source: ResearchGate URL: [Link]
-
Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methylpyridin-3-ol
Executive Summary
The functionalization of highly substituted pyridines is a cornerstone of modern drug development, particularly in the synthesis of kinase inhibitors and targeted therapeutics. This application note provides an in-depth, self-validating protocol for the site-selective Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-methylpyridin-3-ol . By analyzing the unique electronic and steric microenvironments of this substrate, we establish a robust methodology that overcomes the challenges of chemoselectivity (C-Br vs. C-Cl) and the presence of an unprotected, acidic hydroxyl group.
Substrate Analysis & Mechanistic Causality
Designing a successful cross-coupling protocol for this substrate requires navigating three distinct chemical challenges. Rather than relying on trial and error, our protocol is built on the following causal relationships:
A. Chemoselectivity: C5-Bromo vs. C2-Chloro
In palladium-catalyzed cross-couplings, the rate of oxidative addition generally follows the trend I > Br > Cl[1]. The C5-Br bond is inherently more susceptible to insertion by the Pd(0) catalyst than the C2-Cl bond. However, the electron-deficient nature of the pyridine ring activates the C2-Cl position toward both competing oxidative addition and nucleophilic aromatic substitution (SNAr). To ensure exclusive C5-amination, we must employ a highly active catalyst system that rapidly consumes the C-Br bond at temperatures low enough to leave the C-Cl bond intact[2].
B. The Unprotected 3-Hydroxyl Challenge
Pyridin-3-ols typically exhibit a pKa of ~8.7. Under standard Buchwald-Hartwig conditions, the base (e.g., NaOtBu, pKa ~17) will immediately deprotonate the 3-OH group[3].
-
Stoichiometric Causality: This acid-base reaction consumes 1.0 equivalent of base instantly. Therefore, a minimum of 2.2 to 2.5 equivalents of base is strictly required to maintain the basic environment necessary for the catalytic cycle.
-
Electronic Causality: The resulting pyridinolate anion is highly electron-rich. It donates significant electron density into the pyridine ring, which deactivates the C5-Br bond toward oxidative addition. This necessitates the use of a highly electrophilic, electron-deficient palladium catalyst.
-
Competing Pathways: While phenoxides can act as O-nucleophiles leading to undesired C-O coupling, the use of sterically demanding biaryl phosphine ligands creates a restrictive pocket around the Pd center that strongly disfavors O-arylation[2].
C. Steric Hindrance at the C5 Position
The C5-Br is positioned directly adjacent (ortho) to the C4-methyl group. This steric bulk creates a high kinetic barrier for both the oxidative addition and reductive elimination steps. First-generation bidentate ligands (e.g., BINAP) fail completely here. Instead, bulky, electron-rich monodentate biaryl phosphines like tBuBrettPhos are mandatory to accelerate reductive elimination and prevent the catalyst from resting in inactive states[4].
Reaction Optimization & Quantitative Data
The following table summarizes the causal impact of ligand and base selection on reaction efficiency.
| Entry | Precatalyst (2 mol%) | Ligand (2 mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) | C5-Selectivity (%) |
| 1 | Pd2(dba)3 | BINAP | NaOtBu (2.5) | Toluene | 100 | <10 | N/A |
| 2 | Pd(OAc)2 (4 mol%) | XPhos | K3PO4 (3.0) | 1,4-Dioxane | 100 | 45 | 90 |
| 3 | BrettPhos Pd G3 | BrettPhos | LiHMDS (2.5) | THF | 70 | 85 | >99 |
| 4 | tBuBrettPhos Pd G3 | tBuBrettPhos | NaOtBu (2.5) | 1,4-Dioxane | 90 | >95 | >99 |
Table 1: Quantitative optimization data highlighting the necessity of G3 precatalysts and bulky biaryl ligands.
Logical Workflow & Catalytic Cycle
Fig 1: Workflow and catalytic cycle for the site-selective amination of the pyridinol.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) incorporates visual and analytical In-Process Controls (IPCs) to ensure reproducibility.
Materials & Reagents
-
Substrate: 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv, 1.0 mmol, 222.5 mg)
-
Nucleophile: Primary alkyl or aryl amine (1.2 equiv, 1.2 mmol)
-
Precatalyst: tBuBrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 17.1 mg)
-
Ligand: tBuBrettPhos (2.0 mol%, 0.02 mmol, 9.7 mg)
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol, 240.3 mg)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology
-
Reaction Setup (Glovebox or Standard Schlenk Technique):
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 5-Bromo-2-chloro-4-methylpyridin-3-ol, tBuBrettPhos Pd G3, tBuBrettPhos, and NaOtBu.
-
Note on Causality: Adding the extra ligand prevents catalyst degradation during the highly demanding reductive elimination step.
-
-
Atmosphere Exchange:
-
Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Nitrogen or Argon (repeat 3 times).
-
-
Solvent & Amine Addition:
-
Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Add the amine (1.2 equiv) via syringe (if liquid) or in step 1 (if solid).
-
Visual IPC: Upon addition of the solvent, the mixture will immediately turn a deep orange/red hue. This is a self-validating indicator that the acidic 3-OH group has been successfully deprotonated to form the pyridinolate anion.
-
-
Heating & Monitoring:
-
Replace the septum with a Teflon screw cap under a positive flow of inert gas.
-
Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.
-
Analytical IPC: Monitor the reaction via LC-MS. The mass of the starting material (m/z ~222/224) should disappear, replaced by the product mass. The C2-Cl bond will remain intact.
-
-
Amphoteric Workup & Isolation (Critical Step):
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Add 10 mL of deionized water.
-
Causality of pH Adjustment: The product is amphoteric (contains a basic pyridine nitrogen and an acidic phenolic hydroxyl). Standard extraction will result in massive yield loss into the aqueous layer. You must carefully adjust the aqueous phase to its isoelectric point (pH ~6.5–7.5) using 1M HCl dropwise.
-
Extract the aqueous layer with Ethyl Acetate or 2-Methyltetrahydrofuran (3 × 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via reverse-phase chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid) or silica gel chromatography (DCM/MeOH gradient) to yield the pure 5-amino-2-chloro-4-methylpyridin-3-ol derivative.
-
References
Sources
Scalable Manufacturing Methods for 5-Bromo-2-chloro-4-methylpyridin-3-ol: Application Notes & Protocols
Executive Summary
The highly substituted pyridine derivative 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3)[1] is a critical building block in modern pharmaceutical development. It serves as a vital intermediate in the synthesis of advanced heteroaromatic active pharmaceutical ingredients (APIs), most notably in the development of dopamine D1 ligands and targeted kinase inhibitors[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. This document provides a self-validating, scalable manufacturing framework that explores the mechanistic causality behind the regioselective bromination of 2-chloro-4-methylpyridin-3-ol (CAS: 884494-70-6)[4], ensuring that process chemists and researchers can achieve high-yield, GMP-compliant scale-up.
Mechanistic Insights & Causality: Regioselectivity of Electrophilic Bromination
Understanding the directing effects on the pyridine ring is essential for controlling the impurity profile during scale-up. The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 2-chloro-4-methylpyridin-3-ol.
In a standard benzene ring, the strongly activating C3-hydroxyl (-OH) group would dominate, directing the electrophile to the ortho/para positions (C2, C4, C6). Since C2 and C4 are sterically blocked by chloro and methyl groups respectively, classical rules suggest substitution at C6. However, the reaction overwhelmingly yields the C5-brominated product [2]. The causality behind this regioselectivity is a synergistic combination of three factors:
-
Inherent Beta-Preference of Pyridine : Pyridine rings are highly deactivated at the alpha (C2, C6) and gamma (C4) positions because intermediate sigma complexes at these sites place a highly unstable positive charge directly on the electronegative nitrogen atom. Thus, pyridine inherently favors substitution at the beta positions (C3 and C5).
-
Directing Effects of C4 and C2 Substituents : The C4-methyl group is weakly activating and directs ortho (to C3 and C5). The C2-chloro group directs para (to C5).
-
N-Deactivation Overruling the Hydroxyl Group : While the C3-hydroxyl group attempts to direct to C6, the C6 position is directly adjacent to the nitrogen atom (alpha position) and is profoundly deactivated.
Consequently, the C5 position becomes the most electronically favorable and sterically accessible site for electrophilic attack by the bromonium ion (
Caption: Mechanistic directing effects favoring electrophilic bromination at the C5 position.
Scalable Manufacturing Workflows
To accommodate different manufacturing environments, two distinct workflows are validated:
-
Route A (Br₂/AcOH) : The industry standard for cost-effective, large-scale manufacturing. Glacial acetic acid acts as an excellent solvent that tolerates highly reactive bromine and facilitates the electrophilic substitution[2].
-
Route B (NBS/MeCN) : A milder alternative utilizing N-Bromosuccinimide. This route is preferred for late-stage functionalization or GMP environments where the handling of liquid bromine poses unacceptable safety or equipment corrosion risks.
Caption: Scalable manufacturing workflow for 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Step-by-Step Experimental Protocols
Protocol A: High-Throughput Bromination (Br₂/AcOH)
This protocol is optimized for >1 kg scale in glass-lined reactors.
-
Reaction Setup : Charge a glass-lined reactor with 2-chloro-4-methylpyridin-3-ol (1.0 equivalent)[4]. Add 8 volumes of glacial acetic acid. Stir at 20–25 °C until complete dissolution is achieved.
-
Electrophile Addition : Equip the reactor with a scrubber system to neutralize evolved HBr gas. Slowly add liquid Bromine (
, 1.05 equivalents) dropwise over 2 hours.-
Causality: The reaction is highly exothermic. Controlled addition prevents thermal runaway and suppresses the formation of over-brominated impurities.
-
-
Maturation : Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction progress via HPLC (Sample preparation: dilute 10 µL of reaction mixture in 1 mL of MeCN). Proceed to the next step when unreacted starting material is <1.0%.
-
Quench : Slowly discharge the reaction mixture into a second vessel containing crushed ice and 10% aqueous sodium bisulfite (
). Stir until the distinct red/brown color of unreacted bromine completely dissipates.-
Causality:
reduces residual electrophilic bromine to benign, water-soluble bromide salts, preventing further uncontrolled bromination during isolation.
-
-
Neutralization & Isolation : Adjust the pH of the aqueous mixture to 6.0–7.0 using 5M NaOH. The crude product will precipitate as an off-white solid. Filter the solid under a vacuum and wash it with cold water.
-
Purification : Recrystallize the crude solid from an Ethanol/Water (70:30) mixture. Dry under a vacuum at 45 °C to yield pure 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Protocol B: Milder GMP-Compliant Bromination (NBS/MeCN)
This protocol is optimized for environments where liquid bromine is restricted.
-
Reaction Setup : Suspend 2-chloro-4-methylpyridin-3-ol (1.0 equivalent) in 10 volumes of anhydrous Acetonitrile (MeCN). Cool the mixture to 0 °C under an inert nitrogen atmosphere.
-
Electrophile Addition : Add N-Bromosuccinimide (NBS, 1.05 equivalents) in five equal portions over 1 hour, maintaining the internal temperature below 5 °C.
-
Maturation : Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 2–3 hours. Monitor via LC-MS.
-
Work-up : Concentrate the MeCN under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous
, and evaporate to yield the product.
Analytical & Quantitative Data
The following tables summarize the expected quantitative outcomes and impurity profiles based on typical scale-up validations[2].
Table 1: Route Comparison Metrics
| Parameter | Route A (Br₂/AcOH) | Route B (NBS/MeCN) |
| Typical Yield | 78% - 82% | 85% - 88% |
| Purity (HPLC) | >98.0% | >99.0% |
| Scalability | Excellent (>100 kg) | Moderate (up to 50 kg) |
| Cost Efficiency | High (Low reagent cost) | Moderate (Higher reagent cost) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
Table 2: Expected Impurity Profile
| Impurity Species | Origin / Causality | Mitigation Strategy |
| Unreacted Starting Material | Incomplete conversion. | Ensure slight excess of electrophile (1.05 eq); monitor via HPLC. |
| 6-Bromo Isomer | Minor substitution at the deactivated C6 position. | Maintain strict temperature control (<25 °C) during addition. |
| Over-brominated Species | Excess bromine reacting with the product. | Use precise stoichiometry; quench immediately with |
Process Safety & Scale-Up Considerations
When scaling the synthesis of heteroaromatic compounds[5], strict engineering controls must be implemented:
-
Bromine Handling : Liquid bromine is highly corrosive, toxic, and volatile. It must be handled in a closed system with dedicated PTFE-lined hoses.
-
Off-gas Scrubbing : The Br₂/AcOH route generates stoichiometric amounts of hydrogen bromide (HBr) gas. Reactors must be vented to a caustic scrubber (e.g., 10% NaOH) to neutralize the acidic exhaust.
-
Material Compatibility : Due to the highly corrosive nature of the reaction mixture (Br₂, AcOH, HBr), standard stainless steel (316L) reactors will degrade. Glass-lined reactors or Hastelloy C-276 equipment are mandatory for Route A.
References
-
BenchChem Technical Support. Application Notes and Protocols for the Esterification of 6-Chloro-4-methylpyridin-3-ol. BenchChem.
-
Frey, L. F., et al. (2003). Practical synthesis of 2-amino-4-methylthiazole-5-carboxylic acid derivatives. Tetrahedron, 59(33), 6363-6373.
-
Pfizer Inc. (2015). Heteroaromatic compounds and their use as dopamine D1 ligands. US Patent 9,107,923 B2.
-
U.S. Environmental Protection Agency (EPA). 5-Bromo-2-chloro-4-methylpyridin-3-ol Properties. EPA Chemistry Dashboard.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 | Benchchem [benchchem.com]
- 3. US9107923B2 - Heteroaromatic compounds and their use as dopamine D1 ligands - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. US9107923B2 - Heteroaromatic compounds and their use as dopamine D1 ligands - Google Patents [patents.google.com]
Advanced Regioselective Functionalization of 5-Bromo-2-chloro-4-methylpyridin-3-ol
(Application Note & Synthetic Protocol Guide)
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals.
Structural Analysis & Mechanistic Causality
The compound 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) is a highly substituted, versatile heterocyclic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its synthetic utility stems from the presence of four distinct functional handles on the pyridine core:
-
C5-Bromide & C2-Chloride: Orthogonal halogens that allow for sequential transition-metal-catalyzed cross-coupling.
-
C3-Hydroxyl: An ambident nucleophile capable of directing electrophilic aromatic substitution (EAS) or undergoing selective alkylation.
-
C6-Proton: The sole unsubstituted position on the ring, serving as the exclusive site for late-stage electrophilic functionalization.
The Challenge of C5 vs. C2 Selectivity
In standard cross-coupling paradigms, carbon-bromine bonds undergo oxidative addition significantly faster than carbon-chlorine bonds. However, in the 2-chloro-5-bromopyridine scaffold, the C2-Cl bond is highly activated by the adjacent electron-withdrawing pyridine nitrogen. Quantitative reactivity models demonstrate that the intrinsic free energy of activation for oxidative addition (
Consequently, using standard catalysts like Pd(PCy₃)₂ yields an unselective 1:1 mixture of C2 and C5 functionalized products[1]. To achieve regiocontrol, the causality of the reaction must be shifted from intrinsic electronic reactivity to steric ligand control . Bulky, electron-rich ligands such as QPhos force the palladium center to undergo oxidative addition at the less sterically encumbered C5-Br bond, bypassing the activated but crowded C2-Cl position.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes integrated analytical checkpoints (IPCs) that confirm regioselectivity before proceeding to the next synthetic step.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Selectively couple an arylboronic acid at the C5 position while leaving the C2-Cl bond intact.
Mechanistic Rationale: The use of the highly sterically demanding QPhos ligand prevents the Pd(0) species from inserting into the C2-Cl bond, which is shielded by the adjacent nitrogen and the C3-OH group.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and QPhos (4 mol%).
-
Solvent: Introduce a degassed mixture of Toluene/H₂O (10:1, 0.2 M concentration).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint (LC-MS Isotope Analysis): Analyze the crude mixture via LC-MS. The target product must exhibit a distinct 3:1 isotopic mass pattern (M and M+2 peaks). This 3:1 ratio is the signature of the retained ³⁵Cl/³⁷Cl isotopes. If the reaction erroneously occurred at C2 (leaving the Br intact), the mass spectrum would display a 1:1 isotopic pattern characteristic of bromine. This simple mass check self-validates the regioselectivity.
Protocol B: Electrophilic Aromatic Substitution (Iodination) at C6
Objective: Functionalize the only open position on the pyridine ring.
Mechanistic Rationale: The pyridine ring is intrinsically deactivated toward electrophilic attack[2]. However, the strongly electron-donating C3-hydroxyl group and the C4-methyl group collaboratively activate the ring. Because positions 2, 3, 4, and 5 are occupied, the electrophile is strictly directed to C6.
Step-by-Step Procedure:
-
Preparation: Dissolve the pyridine derivative (1.0 equiv) in anhydrous acetonitrile (0.3 M) and cool to 0 °C.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours in the dark.
-
Quench: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine species, then extract with dichloromethane.
Validation Checkpoint (¹H NMR): Acquire a ¹H NMR spectrum of the purified product. The starting material exhibits a distinct, solitary aromatic singlet at roughly
7.8 ppm corresponding to the C6 proton. The complete disappearance of this singlet in the product spectrum provides absolute validation that substitution at C6 was successful.
Protocol C: Chemoselective O-Alkylation
Objective: Protect the C3-hydroxyl group without triggering N-alkylation of the pyridone tautomer.
Mechanistic Rationale: 3-Hydroxypyridines exist in equilibrium with their pyridone tautomers. According to Hard-Soft Acid-Base (HSAB) theory, using a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (DMF) with a hard electrophile (e.g., Benzyl bromide) kinetically favors O-alkylation over N-alkylation.
Step-by-Step Procedure:
-
Preparation: Suspend 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv) and finely powdered anhydrous K₂CO₃ (2.5 equiv) in DMF (0.5 M).
-
Reaction: Add Benzyl bromide (BnBr) (1.1 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.
-
Workup: Pour the mixture into ice water to precipitate the O-benzylated product. Filter and wash with cold water.
Validation Checkpoint (¹³C NMR / 2D NOESY): To confirm O-alkylation over N-alkylation, perform a 2D NOESY NMR experiment. A strong spatial correlation (cross-peak) between the benzyl -CH₂- protons and the C4-methyl protons confirms the benzyl group is attached to the oxygen at C3.
Quantitative Data Summary
The table below summarizes the causality between ligand selection and regioselectivity during the cross-coupling of the 2-chloro-5-bromopyridine scaffold, demonstrating how intrinsic non-selectivity is overridden by catalyst design[1].
| Ligand System | Catalyst | Temp (°C) | Directing Effect | Major Reaction Site | Selectivity (C5:C2) |
| PCy₃ | Pd(PCy₃)₂ | 80 °C | Intrinsic / None | Mixture | ~ 1 : 1 |
| QPhos | Pd₂(dba)₃ | 80 °C | Steric Control | C5-Br | > 20 : 1 |
| dmapf | Pd(OAc)₂ | 80 °C | Electronic Control | C2-Cl | > 15 : 1 |
Pathway Visualizations
The following diagrams map the structural logic and the sequential workflow for utilizing this molecular building block.
Structural reactivity map highlighting regioselective functionalization pathways.
Step-by-step sequential functionalization workflow with integrated analytical checkpoints.
References
-
Leitch, D. C., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science, 2022. URL:[Link]
-
PubChem. "5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414". National Center for Biotechnology Information. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting for 5-Bromo-2-chloro-4-methylpyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique isolation and purification challenges associated with 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3)[1][2].
This highly functionalized halopyridinol is a critical building block in medicinal chemistry, often synthesized via the electrophilic bromination of 2-chloro-4-methylpyridin-3-ol[3]. While the hydroxyl group activates the ring to allow for substitution, the resulting product is amphoteric and heavily influenced by the strong inductive effects of its halogens. Standard purification templates often fail here. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each troubleshooting step to ensure you achieve >98% purity.
Visual Purification Workflow
The following diagram illustrates the logical progression for isolating and purifying the target compound from a crude reaction mixture.
Purification workflow for 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Liquid-Liquid Extraction (The "First Pass")
FAQ: Why does my compound fail to partition into the aqueous acidic phase during standard pyridine extraction?
The Causality: Standard pyridines possess a nitrogen atom with a pKa of ~5.2, allowing them to be easily protonated and extracted into 1M HCl. However, 5-Bromo-2-chloro-4-methylpyridin-3-ol is heavily deactivated. The alpha-chloro (C2) and meta-bromo (C5) groups withdraw electron density via the inductive effect (-I), drastically reducing the basicity of the nitrogen (conjugate acid pKa < 1). Conversely, these same electron-withdrawing halogens stabilize the phenoxide anion, making the C3-hydroxyl group more acidic than a standard phenol (pKa ~ 4.5 - 5.5). Therefore, the molecule behaves as an acid, not a base.
Protocol: Reverse Acid-Base Extraction
This self-validating protocol leverages the compound's acidity to separate it from unreacted basic starting materials and neutral byproducts.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Alkaline Extraction: Wash the organic layer with 1M aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH (3 x 10 mL). The target compound will deprotonate and migrate to the aqueous phase.
-
Organic Wash: Discard the organic layer (which now contains neutral/basic impurities) or set it aside for TLC verification. Wash the combined aqueous layers once with fresh EtOAc to remove residual lipophilic impurities.
-
Controlled Acidification: Place the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 3-4.
-
Isolation: The neutral 5-Bromo-2-chloro-4-methylpyridin-3-ol will precipitate as a solid. Filter the solid via vacuum filtration, wash with cold distilled water, and dry under a vacuum.
Silica Gel Chromatography
FAQ: I am experiencing severe tailing and irreversible binding on silica gel. How can I improve resolution?
The Causality: 3-Hydroxypyridines are notorious for severe peak tailing on standard normal-phase silica gel[4]. The basic nature of the pyridine ring combined with the acidic hydroxyl group creates strong hydrogen-bonding and dipole interactions with the free silanol (Si-OH) groups on the stationary phase[5]. To resolve this, you must use a mobile phase modifier. Adding a volatile organic acid suppresses the ionization of the hydroxyl group and masks the active silanol sites, forcing the compound into a tighter, neutral band.
Quantitative Data: Mobile Phase Optimization
| Solvent System | Modifier | Expected R_f | Resolution Quality & Observation |
| Hexane / EtOAc (3:1) | None | 0.15 | Poor; Severe streaking and mass recovery loss. |
| Hexane / EtOAc (3:1) | 1% Triethylamine | 0.20 | Sub-optimal; Basic modifier clashes with the acidic phenol. |
| Hexane / EtOAc (3:1) | 1% Acetic Acid | 0.35 | Excellent; Sharp bands, masked silanols, high recovery. |
| DCM / MeOH (20:1) | 0.5% Formic Acid | 0.40 | Good; Useful for eluting highly polar baseline impurities. |
Protocol: Modified Normal-Phase Chromatography
-
Column Preparation: Slurry-pack the silica gel column using Hexane containing 1% Acetic Acid (AcOH). Pre-equilibrate with at least two column volumes.
-
Dry Loading: Dissolve the extracted solid in a minimal amount of THF or Acetone, add a small amount of silica gel (1:2 ratio by weight), and evaporate the solvent completely to create a free-flowing powder. Load this evenly onto the top of the column to prevent peak broadening.
-
Elution: Elute using a gradient of Hexane to 30% EtOAc, maintaining a constant 1% AcOH throughout the gradient.
-
Monitoring: Monitor fractions via TLC (UV 254 nm). Combine pure fractions and evaporate under reduced pressure. Note: Co-evaporate with Toluene twice to remove residual Acetic Acid.
Recrystallization & Final Polish
FAQ: My compound "oils out" instead of crystallizing during the final polish. How do I induce proper nucleation?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because 5-Bromo-2-chloro-4-methylpyridin-3-ol has a depressed melting point due to its asymmetric halogenation, cooling a highly concentrated hot solution causes it to crash out as an oil rather than forming a crystal lattice. The solution is to use a binary solvent/anti-solvent system and a highly controlled cooling ramp.
Protocol: Controlled Binary Recrystallization
-
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling Toluene just until the solid dissolves completely.
-
Anti-Solvent Addition: Remove from heat and immediately add hot Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add 1-2 drops of boiling Toluene until the solution is perfectly clear again.
-
Controlled Cooling: Allow the flask to cool ambiently to room temperature without disturbing it. Crucial Step: If oil droplets begin to form at the bottom, reheat immediately to dissolve, add slightly more Toluene, and try again.
-
Seeding (Optional): If no crystals form at room temperature, scratch the inside of the flask with a glass rod or add a single seed crystal of pure 5-Bromo-2-chloro-4-methylpyridin-3-ol.
-
Harvesting: Once crystallization is complete at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield. Filter the crystals and wash with ice-cold Heptane.
References
- 5-Bromo-2-chloro-3-methoxypyridin-4-yl)
- Source: benchchem.
- Source: epa.
- Source: dss.go.
- Source: benchchem.
Sources
Overcoming solubility issues with 5-Bromo-2-chloro-4-methylpyridin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromo-2-chloro-4-methylpyridin-3-ol. This document is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with this compound: poor aqueous solubility. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-Bromo-2-chloro-4-methylpyridin-3-ol?
5-Bromo-2-chloro-4-methylpyridin-3-ol is a halogenated and substituted pyridinol. Its molecular structure confers a predominantly non-polar character, leading to poor solubility in neutral aqueous solutions. The hydrophobic bromine, chlorine, and methyl groups on the pyridine ring reduce its affinity for water.[1] However, it generally exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.
Q2: Why is this compound poorly soluble in aqueous solutions at neutral pH?
The limited aqueous solubility is a direct result of its molecular structure. Let's break down the contributing factors:
-
Hydrophobic Substituents : The bromo, chloro, and methyl groups are all hydrophobic. They cannot form hydrogen bonds with water and disrupt the highly structured hydrogen-bonding network of water, making dissolution energetically unfavorable. Generally, hydrophobic substituents on a pyridine ring are known to reduce water solubility.[1]
-
Crystalline Structure : As a solid, the compound exists in a crystal lattice.[2] The energy required to break this stable lattice structure (lattice energy) must be overcome by the energy released upon solvation (solvation energy). For poorly soluble compounds, the solvation energy in water is insufficient to overcome the lattice energy.
The key to overcoming this is the hydroxyl (-ol) group at the 3-position. This group is weakly acidic, similar to a phenol, and its deprotonation is the primary mechanism for increasing aqueous solubility.
Q3: How can I significantly improve the compound's solubility in aqueous buffers?
The most effective strategy is pH adjustment . The hydroxyl group on the pyridine ring is acidic and can donate a proton to form a pyridinolate anion. This ionized form is a salt, which is dramatically more water-soluble than the neutral molecule.
Mechanism: Acid-Base Chemistry
The compound exists in a pH-dependent equilibrium. By increasing the pH of the solution to a value approximately 1.5 to 2 units above the compound's pKa, you can shift the equilibrium almost entirely to the ionized, water-soluble form.
Caption: pH-dependent equilibrium of the compound.
To apply this, first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then add it to your aqueous buffer, which has been pre-adjusted to a basic pH (e.g., pH 8.5-9.5). Alternatively, a stock solution can be prepared directly in a dilute basic solution (e.g., 10-50 mM NaOH).
Q4: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my options?
When pH adjustment is not feasible, the use of co-solvents is the preferred method.[3] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to non-polar solutes.[4]
Recommended Co-solvents & Considerations:
| Co-Solvent | Typical Starting % (v/v) | Advantages | Considerations |
| DMSO | 0.5 - 5% | High solubilizing power for many compounds. | Can have biological effects in cell-based assays. Can be difficult to remove. |
| Ethanol | 1 - 10% | Biologically compatible; low toxicity. | Less powerful than DMSO. Potential for evaporation. |
| PEG 400 | 5 - 20% | Low toxicity, often used in formulations. | Can increase viscosity. May interfere with some assays. |
| DMF | 0.5 - 5% | Strong solubilizing power. | Higher toxicity than DMSO. Use with caution. |
The strategy involves preparing a high-concentration stock solution in 100% co-solvent (e.g., 50 mM in DMSO) and then diluting it serially into the aqueous experimental medium. It is critical that the final concentration of the co-solvent in your experiment is low and consistent across all conditions, including controls.
Q5: I used a co-solvent, but my compound still precipitates upon dilution into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It happens when the compound, upon dilution, finds itself in an environment where the co-solvent concentration is too low to maintain solubility. Here is a troubleshooting workflow:
Sources
Technical Support Center: Handling Moisture-Sensitive 5-Bromo-2-chloro-4-methylpyridin-3-ol Intermediates
Welcome to the Technical Support Center for advanced pyridine functionalization. 5-Bromo-2-chloro-4-methylpyridin-3-ol is a highly versatile, yet challenging, halogenated building block used extensively in drug development. Derivatization at the C5 position typically requires halogen-metal exchange (forming a 5-lithio or 5-magnesio intermediate). Because these organometallic species are highly polarized carbon-centered nucleophiles, they are exceptionally sensitive to trace moisture, reacting with water at diffusion-controlled rates[1].
This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-fidelity cross-coupling and electrophilic trapping of these sensitive intermediates.
Mechanistic Workflow & Vulnerability Points
To successfully functionalize the C5 position, the acidic 3-OH group must first be masked, followed by cryogenic metallation. The diagram below maps the critical path, highlighting the moisture-sensitive organometallic phase where stringent are mandatory.
Synthetic workflow for C5-functionalization highlighting moisture-sensitive metallation.
Troubleshooting FAQs: Diagnostics & Causality
Q1: Why is my halogen-metal exchange at C5 yielding predominantly the protonated byproduct (2-chloro-4-methylpyridin-3-ol derivative) instead of the trapped product?
A1: This is the classic signature of moisture contamination leading to hydrodehalogenation. The causality lies in acid-base kinetics: the 5-lithio pyridine intermediate acts as a powerful base. Because the pKa of water (~15.7) is drastically lower than the conjugate acid of the pyridyl carbanion (pKa ~35–40), trace water will irreversibly and instantaneously protonate the intermediate[1]. This quenching reaction heavily outcompetes your intended electrophilic trapping. Ensure your solvent moisture is <10 ppm and that your Schlenk line achieves a vacuum of at least
Q2: Can I perform the C5-metallation without protecting the 3-OH group? A2: No. The free hydroxyl group in pyridinols has a pKa of ~8–9. If left unprotected, it will immediately consume one equivalent of your organolithium reagent to form a highly insoluble lithium alkoxide salt. While adding a second equivalent of n-BuLi could theoretically achieve the C5-exchange, the resulting dianion aggregates heavily in solution. This aggregation leads to sluggish kinetics, poor solubility, and catastrophic yield loss. Protection with a bulky silyl group (e.g., Triisopropylsilyl, TIPS) is mandatory to mask the acidic proton while providing enough steric bulk to prevent the organolithium reagent from attacking the silicon center.
Q3: I am using commercially available "anhydrous" solvents. Why am I still seeing moisture-related degradation? A3: Commercially sealed anhydrous solvents degrade rapidly upon first puncture. Atmospheric moisture infiltrates the headspace, and water can protonate and deactivate organometallic reagents. For highly sensitive pyridyllithium intermediates, "bottle-dry" is insufficient. Solvents must be rigorously dried over activated 3Å molecular sieves or dispensed from a Solvent Purification System (SPS), followed by freeze-pump-thaw degassing to remove dissolved oxygen and moisture.
Diagnostic Logic Tree for Hydrodehalogenation
When hydrodehalogenation exceeds 5%, use the following logic tree to systematically isolate the source of moisture in your reaction system.
Diagnostic logic tree for identifying sources of moisture causing hydrodehalogenation.
Quantitative Impact of Moisture on Yield
The table below summarizes the empirical relationship between solvent moisture levels (measured via Karl Fischer titration) and the resulting product distribution during the lithiation and trapping of the TIPS-protected intermediate.
| Solvent Moisture Level (KF Titration) | Organometallic Reagent | Yield of Trapped Product (%) | Hydrodehalogenation Byproduct (%) | Unreacted Starting Material (%) |
| < 10 ppm | n-BuLi (-78 °C) | > 92% | < 2% | < 5% |
| 50 ppm | n-BuLi (-78 °C) | 65% | 28% | < 5% |
| 200 ppm | n-BuLi (-78 °C) | 15% | 80% | < 5% |
| < 10 ppm | i-PrMgCl (-20 °C) | 88% | < 2% | ~ 10% |
Data Interpretation: Even a marginal increase to 50 ppm moisture results in a nearly 30% loss of the active intermediate to the hydrodehalogenated byproduct, underscoring the absolute necessity of rigorous anhydrous conditions.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps if a validation checkpoint fails.
Protocol A: Rigorous O-Protection (TIPS Ether Formation)
Causality: The 3-OH group must be protected to prevent the destruction of the organometallic reagent. TIPS is chosen over TMS or TBS because its enhanced steric bulk prevents nucleophilic attack at silicon by n-BuLi.
-
Drying the Starting Material: Dissolve 10.0 mmol of 5-Bromo-2-chloro-4-methylpyridin-3-ol in 20 mL of anhydrous toluene. Evaporate under reduced pressure to azeotropically remove crystal-bound water. Repeat twice.
-
Reaction Setup: Purge a 100 mL Schlenk flask with argon. Add the dried starting material, followed by anhydrous DMF (25 mL, KF < 20 ppm) and imidazole (25.0 mmol).
-
Protection: Cool to 0 °C. Add Triisopropylsilyl chloride (TIPS-Cl, 12.0 mmol) dropwise. Stir at room temperature for 4 hours.
-
Workup & Validation: Quench with water, extract with hexanes, wash with brine, and dry over Na₂SO₄.
-
Validation Checkpoint: Run a TLC (Hexanes/EtOAc 9:1). The highly non-polar TIPS-ether should run near the solvent front (Rf ~0.8), with no UV-active spot remaining at the baseline (free OH).
-
-
Purification: Concentrate and dry the resulting oil under high vacuum (
mbar) for at least 12 hours to remove trace water prior to metallation.
Protocol B: Halogen-Metal Exchange and Trapping (Schlenk Conditions)
Causality: The exchange must be done at cryogenic temperatures (-78 °C) to prevent the highly reactive 5-lithio species from undergoing unwanted side reactions (e.g., aryne formation or halogen dance isomerizations)[2].
-
Apparatus Preparation: Flame-dry a Schlenk tube containing a magnetic stir bar under high vacuum. Perform three purge-cycles (vacuum/argon) to ensure an inert atmosphere.
-
Substrate Addition: Dissolve the TIPS-protected intermediate (5.0 mmol) in anhydrous THF (15 mL, KF < 10 ppm, freshly degassed via freeze-pump-thaw). Transfer to the Schlenk tube via cannula.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes to equilibrate.
-
Metallation: Add n-BuLi (1.05 eq, typically 2.5 M in hexanes) dropwise down the cold wall of the flask over 10 minutes. Stir for exactly 20 minutes at -78 °C.
-
Self-Validation Step (D₂O Quench):
-
Withdraw a 0.1 mL aliquot using an argon-purged syringe.
-
Quench immediately into a vial containing 0.5 mL of D₂O.
-
Validation Checkpoint: Analyze the organic layer by crude ¹H NMR. The disappearance of the C5-proton (or >95% deuterium incorporation at C5) confirms successful lithiation and a moisture-free environment. If hydrodehalogenation (H instead of D) is observed, your system is wet; abort and troubleshoot using the logic tree.
-
-
Electrophilic Trapping: If validation passes, add your rigorously dried electrophile (e.g., anhydrous DMF for formylation, or a borate ester for borylation) dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl to safely neutralize any unreacted organolithium species[2].
References
-
An Illustrated Guide to Schlenk Line Techniques Source: Schlenk Line Survival Guide URL:[Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students Source: Journal of Chemical Education (ACS Publications) URL:[Link]
-
Grignard and Organolithium Reagents Source: Chemistry LibreTexts URL:[Link]
Sources
Optimizing reaction temperature for 5-Bromo-2-chloro-4-methylpyridin-3-ol functionalization
Welcome to the technical support center for the functionalization of 5-Bromo-2-chloro-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, ensuring you can confidently optimize your reaction conditions, particularly with respect to temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter when functionalizing 5-Bromo-2-chloro-4-methylpyridin-3-ol?
Temperature is arguably the most critical parameter to control in the functionalization of this substrate for several reasons:
-
Reaction Rate: Chemical reactions generally accelerate at higher temperatures, as described by the Arrhenius equation. However, simply increasing the temperature is not always optimal. For many cross-coupling reactions, there is a specific temperature window that provides a sufficient reaction rate without causing degradation.[]
-
Catalyst Stability: Palladium catalysts, commonly used for cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, can decompose at excessively high temperatures. This leads to catalyst deactivation, reduced yields, and the formation of palladium black.
-
Selectivity: This substrate possesses two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. The carbon-bromine (C-Br) bond is weaker and more reactive towards oxidative addition in a catalytic cycle than the carbon-chlorine (C-Cl) bond.[2] Temperature control is crucial for achieving selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. Lower temperatures generally favor higher selectivity.
-
Side Reactions: Elevated temperatures can promote undesired side reactions, such as debromination, catalyst deactivation, or decomposition of sensitive starting materials and reagents.[3]
Q2: I need to selectively functionalize one position. Which halogen, the bromine at C5 or the chlorine at C2, is more reactive?
The bromine at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the crucial oxidative addition step is C-I > C-Br > C-OTf > C-Cl.[4] This difference in reactivity allows for selective functionalization at the C5 position by carefully controlling the reaction temperature and choosing an appropriate catalyst system.[2] Reactions can often be performed at moderate temperatures (e.g., 80-100 °C) to target the C-Br bond specifically.[5]
Q3: How does the pyridin-3-ol moiety affect the reaction?
The hydroxyl group (-OH) at the C3 position is not an innocent bystander and influences the reaction in several ways:
-
Electronic Effects: The hydroxyl group is an electron-donating group, which can modulate the electron density of the pyridine ring and influence its reactivity.
-
Acidity: The hydroxyl proton is acidic and will react with the strong bases (e.g., NaOtBu, K₃PO₄) typically used in cross-coupling reactions. This means at least one extra equivalent of base is required to deprotonate the hydroxyl group before the catalytic cycle can proceed efficiently.
-
Chelation: The oxygen atom could potentially chelate to the metal center of the catalyst, which might alter its reactivity or stability. While less common for a 3-ol compared to a 2-hydroxypyridine, it remains a possibility that can affect catalyst performance.
Q4: What are the most common challenges and side reactions encountered when working with this molecule?
The functionalization of any pyridine derivative can be challenging due to the electron-deficient nature of the ring and the Lewis basicity of the nitrogen atom, which can coordinate to and inhibit metal catalysts.[3][6]
Specific challenges for this substrate include:
-
Low Reactivity: Suboptimal temperature or an inefficient catalyst/ligand system can lead to incomplete conversion.
-
Poor Selectivity: Running the reaction at too high a temperature can lead to a loss of selectivity, resulting in a mixture of products functionalized at C5, C2, or both positions.
-
Dehalogenation: A common side reaction where the halogen atom is replaced by a hydrogen atom. This is often promoted by high temperatures or certain bases.
-
Homocoupling: The organoboron reagent (in Suzuki reactions) or the aryl halide can couple with themselves, consuming starting material and complicating purification.
Troubleshooting Guide
Problem 1: My Suzuki coupling reaction shows low yield or fails to go to completion.
This is a common issue that can be systematically addressed. Low conversion points to issues with reaction kinetics or catalyst activity.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Steps:
-
Confirm Reagent Quality: Start by verifying the purity of your 5-Bromo-2-chloro-4-methylpyridin-3-ol, boronic acid, and the integrity of your solvent and base.[3] Pyridine derivatives can be sensitive, and old reagents or wet solvents are common culprits.
-
Optimize Temperature: Gently increase the reaction temperature in 10 °C increments. A typical starting range for Suzuki couplings on bromopyridines is 85-95 °C.[7] You may need to go as high as 110 °C, but monitor for decomposition.
-
Evaluate Catalyst System: The choice of palladium source and ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more active system. For electron-deficient pyridines, bulky, electron-rich phosphine ligands often improve performance.[3] Consider catalyst systems like Pd₂(dba)₃ with XPhos or SPhos.
-
Screen Bases and Solvents: The base is crucial for activating the boronic acid.[8] While K₃PO₄ is a good starting point, stronger bases like Cs₂CO₃ can sometimes be more effective. The solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene) also plays a significant role and should be screened.[5]
Problem 2: My starting material is decomposing at the reaction temperature.
Decomposition suggests that the reaction conditions are too harsh.
-
Reduce the Temperature: This is the most direct solution. Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.
-
Change the Base: Strong bases like NaOtBu can be aggressive. Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[9]
-
Check for Oxygen: Ensure your reaction setup is scrupulously deoxygenated. The presence of oxygen at high temperatures can accelerate the degradation of both the catalyst and organic molecules.
Problem 3: I am getting a mixture of products, with functionalization at both the C-Br and C-Cl positions.
This indicates a loss of selectivity, almost always due to excessive temperature.
-
Lower the Reaction Temperature: Decrease the temperature to the minimum required for the C-Br bond to react. This will significantly slow the rate of C-Cl activation. A good starting point is 80 °C.
-
Choose a More Selective Catalyst: Some catalyst systems offer better selectivity. For instance, catalysts with less bulky ligands might require higher energy for oxidative addition at the more sterically hindered C-Cl position. This often requires empirical screening.
Experimental Protocols & Data
Data Presentation: Typical Conditions for Palladium-Catalyzed Cross-Coupling
The following table summarizes common starting conditions for Suzuki and Buchwald-Hartwig reactions involving bromopyridine substrates. These should be used as a starting point for optimization with 5-Bromo-2-chloro-4-methylpyridin-3-ol.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 85 - 95 | [7] |
| Suzuki Coupling | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 - 110 | [5] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | [10] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 - 100 | [10][11] |
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed to selectively couple an arylboronic acid at the C5-position (C-Br).
Suzuki Coupling Catalytic Cycle
Caption: Key temperature-dependent steps in the Suzuki coupling cycle.
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv., to account for the acidic proton).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[7]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).[5][7]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol outlines the coupling of a primary or secondary amine at the C5-position.
Methodology:
-
Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add 5-Bromo-2-chloro-4-methylpyridin-3-ol (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.2 equiv.).
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).[10]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel chromatography.
References
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
- Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Troubleshooting low yield in pyridine functionalization. BenchChem. (2025).
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. (2023).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. (2025).
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. (2025).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017).
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. PharmaBlock. (2024).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Reaction Condition Optimization Services. BOC Sciences.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Handling & Storage of 5-Bromo-2-chloro-4-methylpyridin-3-ol
Welcome to the Application Scientist Support Portal. This guide is designed specifically for researchers, synthetic chemists, and drug development professionals. 5-Bromo-2-chloro-4-methylpyridin-3-ol is a highly functionalized, reactive building block critical for API synthesis. However, its structural features—specifically the photolabile carbon-bromine (C-Br) bond and the oxidation-prone hydroxyl (-OH) group—demand rigorous handling.
This center provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure the structural integrity of your compounds.
Part 1: Troubleshooting Guides & FAQs
Q1: My batch of 5-Bromo-2-chloro-4-methylpyridin-3-ol has shifted from an off-white powder to a distinct yellow/brown color over the last three months. What is the mechanistic cause of this degradation?
Expert Answer: The color shift is a macroscopic indicator of two concurrent degradation pathways: Photolytic Debromination and Phenolic Oxidation .
-
Causality (Photolysis): The C-Br bond at the 5-position possesses a relatively low bond dissociation energy. Exposure to ambient laboratory UV/Vis light induces homolytic cleavage, generating highly reactive pyridyl and bromine radicals. These radicals subsequently undergo dimerization or react with atmospheric impurities, creating extended conjugated systems that absorb visible light (appearing yellow/brown).
-
Causality (Oxidation): The hydroxyl group at the 3-position imparts phenolic character to the electron-deficient pyridine ring. In the presence of atmospheric oxygen and trace transition metals, it can oxidize into colored quinonoid-like intermediates.
-
Resolution: Discard heavily discolored batches if LC-MS purity falls below your required threshold (typically <95%). To prevent this, always store the compound in amber glass vials to block UV light, strictly under an inert atmosphere. For foundational data on the stability of aryl bromides, refer to .
Q2: I prepared a 100 mM stock solution in DMSO for high-throughput screening, but LC-MS analysis after one week at room temperature shows multiple new mass peaks. Why is the solution unstable?
Expert Answer: Dimethyl sulfoxide (DMSO) is fundamentally incompatible with halogenated pyridinols for prolonged storage.
-
Causality: DMSO is highly hygroscopic and acts as a mild oxidant over time. Furthermore, the electron-withdrawing chlorine at the 2-position activates the pyridine ring toward nucleophilic aromatic substitution (
). Trace water absorbed by the DMSO can lead to slow hydrolysis of the C-Cl bond, while DMSO itself can facilitate complex alkylation/oxidation side-reactions. -
Resolution: Never store working solutions of this compound in DMSO for more than 24 hours. For long-term solution storage, utilize anhydrous, degassed solvents like Acetonitrile (MeCN) at -20°C, and only prepare DMSO stocks immediately prior to biological assays. For guidelines on solvent compatibility, consult.
Q3: What are the absolute best practices for storing the bulk powder to guarantee a shelf-life of >12 months?
Expert Answer: To establish a self-validating storage system, you must eliminate the three vectors of degradation: Light, Oxygen, and Thermal energy.
-
Causality: Lowering the temperature exponentially decreases the kinetics of oxidative degradation, while inert gas displaces reactive oxygen species.
-
Resolution: Store at -20°C for long-term preservation (>3 months). Flush the headspace of the container with high-purity Argon. Argon is heavier than air and forms a protective blanket over the solid. Use a tightly sealed, PTFE-lined screw-cap amber glass vial.
Part 2: Data Presentation
The following matrix summarizes the quantitative relationship between storage conditions, expected shelf life, and the primary mechanistic risks.
Table 1: Empirical Stability Matrix for 5-Bromo-2-chloro-4-methylpyridin-3-ol
| Storage Environment | Temperature | Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| Clear Glass Vial | 20°C to 25°C | Ambient Air | < 2 Weeks | Photolytic debromination, rapid oxidation. |
| Amber Glass Vial | 2°C to 8°C | Ambient Air | 1 to 3 Months | Slow phenolic oxidation, moisture absorption. |
| Amber Glass Vial | 2°C to 8°C | Argon Blanket | 6 to 12 Months | Trace thermal degradation. |
| Amber Glass Vial | -20°C | Argon Blanket | > 24 Months | None (Optimal Condition). |
| DMSO Solution | 20°C to 25°C | Ambient Air | < 24 Hours | Hydrolysis, DMSO-induced oxidation. |
| MeCN Solution (Dry) | -20°C | Nitrogen/Argon | ~ 3 Months | Gradual nucleophilic attack if water ingress occurs. |
Part 3: Degradation & Prevention Visualization
The following flowchart maps the causal relationships between environmental exposure, molecular degradation pathways, and the required preventive measures.
Degradation pathways and preventive storage measures for halogenated pyridinols.
Part 4: Experimental Protocols
To ensure trustworthiness, every workflow must be a self-validating system. Do not assume purity; verify it through controlled methodologies.
Protocol 1: Inert Gas Blanketing and Aliquoting Workflow
This protocol prevents condensation-induced hydrolysis and oxidative degradation during routine handling.
-
Thermal Equilibration: Remove the bulk amber vial from the -20°C freezer and place it in a desiccator at room temperature for exactly 60 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.
-
-
Aliquoting: Inside a nitrogen-purged glove box (or under a steady stream of dry
on a Schlenk line), transfer the required mass into secondary PTFE-lined amber vials. -
Argon Blanketing: Insert an Argon line (fitted with a sterile needle) into the headspace of the secondary vial. Flow low-pressure Argon for 15 seconds.
-
Causality: Argon is denser than Nitrogen and Air; it settles at the bottom of the vial, physically displacing oxygen and moisture away from the solid compound.
-
-
Hermetic Sealing & Validation: Cap the vial tightly. Self-Validation Step: Weigh the sealed vial on an analytical balance and record the mass. Reweigh prior to the next use; an increase in mass indicates a failed seal and moisture ingress.
Protocol 2: Stability-Indicating LC-MS Assay
Use this protocol to verify the structural integrity of stored batches prior to critical synthetic steps.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, HPLC-grade Acetonitrile (MeCN). Do not use methanol or DMSO.
-
Causality: Protic or hygroscopic solvents can induce on-column degradation, yielding false-positive impurity peaks.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a slow gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.
-
Causality: A slow gradient is required to resolve the parent compound from closely eluting debrominated or oxidized impurities.
-
-
Mass Spectrometric Validation: Analyze the MS spectra in positive electrospray ionization (ESI+) mode.
-
Self-Validation Step: Locate the parent mass peak. You must observe a distinct 1:1 isotopic doublet separated by 2 mass units (due to
and isotopes), further split by the / 3:1 ratio. If the 1:1 doublet is absent, the compound has undergone photolytic debromination and the batch must be discarded.
-
Part 5: References
The following authoritative sources support the mechanistic claims and protocol standards outlined in this guide:
-
Title: PubChem Compound Database - Chemical and Physical Properties of Halogenated Pyridines Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Safety Guidelines for Handling Reactive Solvents and Halogenated Compounds Source: ACS Chemical Health & Safety, American Chemical Society URL: [Link]
-
Title: Preparation, Handling, and Stability of Aryl Bromides Source: Organic Syntheses URL: [Link]
Validation & Comparative
Comparative Guide: HPLC Method Development for 5-Bromo-2-chloro-4-methylpyridin-3-ol Analysis
Executive Summary & Analyte Profiling
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by heavily substituted pyridine derivatives. 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) is a prime example of a sterically hindered, multi-functional pharmaceutical intermediate[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond trial-and-error and understanding the fundamental causality of its molecular interactions:
-
Ionization Dynamics (pKa): The molecule features an acidic hydroxyl group at C3 and a basic pyridine nitrogen. However, the strongly electron-withdrawing halogens (Br at C5, Cl at C2) significantly lower the pKa of the hydroxyl group while severely depressing the basicity of the pyridine nitrogen.
-
Silanol Interactions: Despite its reduced basicity, the pyridine ring can still undergo secondary ion-exchange interactions with residual silanols on standard silica-based columns, leading to severe peak tailing.
-
Selectivity Challenges: Separating this compound from structurally similar synthetic byproducts (e.g., des-bromo, des-chloro, or positional isomers) requires exploiting subtle differences in polarizability and
interactions, rather than relying solely on hydrophobic partitioning.
According to foundational method development principles, optimizing selectivity (via column chemistry) and mobile phase pH are the two most impactful parameters for resolving complex ionizable compounds[2].
Stationary Phase Comparison: Experimental Data
To establish a self-validating analytical protocol, we evaluated three distinct column chemistries. The objective was to achieve baseline resolution (
Columns Evaluated:
-
Standard End-capped C18 (100Å, 3.5 µm): Relies purely on hydrophobic dispersive forces.
-
Polar-Embedded / Mixed-Mode (100Å, 3.5 µm): Incorporates a polar functional group in the alkyl chain to shield residual silanols. These columns excel at retaining and resolving pyridine derivatives without relying on MS-incompatible ion-pairing reagents[3].
-
Phenyl-Hexyl (100Å, 3.5 µm): Introduces
interactions, which are highly selective for halogenated aromatic rings.
Table 1: Performance Comparison of Column Chemistries
Conditions: 1.0 mL/min flow rate, 35°C, Gradient 10-60% Acetonitrile in 0.1% Formic Acid (pH 2.7).
| Column Chemistry | Retention Time (min) | Asymmetry Factor ( | Resolution ( | Scientific Verdict |
| Standard C18 | 6.45 | 1.45 (Tailing) | 1.6 | Suboptimal. Secondary silanol interactions cause tailing; poor halogen selectivity. |
| Polar-Embedded | 5.80 | 1.05 (Excellent) | 1.8 | Acceptable. Solves the tailing issue, but lower hydrophobic retention limits resolution. |
| Phenyl-Hexyl | 7.10 | 1.10 (Great) | 2.8 | Optimal. Superior |
Causality behind the data: The Phenyl-Hexyl phase outperformed the others because the electron-rich phenyl ring of the stationary phase engages in strong
Optimized Step-by-Step Analytical Protocol
Based on the comparative data, the Phenyl-Hexyl column is selected. Every step below is designed to function as a self-validating system, ensuring robustness as per standard pharmaceutical method development guidelines[4].
Step 1: Mobile Phase Preparation
Rationale: Precise pH control is non-negotiable. A pH of 2.7 ensures the acidic hydroxyl is fully protonated (neutral state), maximizing hydrophobic retention and preventing split peaks.
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Organic Phase (B): 100% LC-MS grade Acetonitrile. (Acetonitrile provides lower backpressure and a sharper baseline than methanol at low UV wavelengths).
Step 2: Sample Preparation
Rationale: Mismatched injection solvents cause peak distortion (the "solvent effect").
-
Prepare a sample diluent of 80:20 Water:Acetonitrile (v/v).
-
Dissolve the 5-Bromo-2-chloro-4-methylpyridin-3-ol sample to a working concentration of 0.5 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter (PTFE minimizes non-specific binding of halogenated aromatics).
Step 3: Chromatographic Execution
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Column Temperature: 35°C (Stabilizes mass transfer and reduces mobile phase viscosity).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)
-
1.0 - 8.0 min: 10%
70% B (Linear gradient for separation) -
8.0 - 10.0 min: 70% B (Column wash)
-
10.1 - 15.0 min: 10% B (Re-equilibration)
-
-
Detection: UV at 230 nm (Optimal absorbance for the substituted pyridine chromophore).
Step 4: System Suitability Testing (SST)
Inject the standard preparation six times. The method is validated and ready for sample analysis if the system self-validates against the following criteria:
-
%RSD of retention time
1.0%. -
Asymmetry factor (
) is between 0.9 and 1.2. -
Theoretical plates (
) 10,000.
Method Development Workflow Visualization
Logical flow for HPLC method development of substituted pyridines.
References
-
Title: Top Three HPLC Method Development Tips | LCGC International Source: LCGC International URL: [Link]
-
Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
Sources
Comparative Analytical Guide: 1H NMR Differentiation of 5-Bromo-2-chloro-4-methylpyridin-3-ol from Regioisomeric Alternatives
Executive Summary
In preclinical drug development, the precise functionalization of pyridine scaffolds is critical for targeting specific kinase pathways (e.g., EGFR/HER2). 5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) [1] is a highly valuable halogenated building block utilized in these syntheses[2]. However, the electrophilic aromatic bromination of 2-chloro-4-methylpyridin-3-ol can yield multiple regioisomers depending on the reaction conditions.
As a Senior Application Scientist, I rely on 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for unambiguous structural confirmation. This guide objectively compares the 1H NMR spectral performance of the target product against its primary alternative isomer, detailing the causality behind the chemical shifts and providing a self-validating experimental protocol for quality control.
Mechanistic Causality: Electronic Effects on the Pyridine Core
To interpret the spectrum accurately, we must understand the electronic environment of the molecule. The pyridine nitrogen (N-1) is highly electronegative, drawing electron density away from the ring via resonance and inductive effects, a well-documented phenomenon in heterocyclic chemistry [3]. This creates a strong deshielding zone.
In our target product, 5-Bromo-2-chloro-4-methylpyridin-3-ol :
-
C-6 Proton: This is the only aromatic proton remaining on the ring. It is situated ortho to the pyridine nitrogen and ortho to the bromine atom. The combined electron-withdrawing effect of the nitrogen and the inductive pull of the heavy bromine atom heavily deshields this proton, pushing its resonance significantly downfield.
-
C-4 Methyl: The methyl group is isolated from other protons, meaning no spin-spin coupling (J-coupling) occurs. It appears as a sharp singlet.
-
C-3 Hydroxyl: The chemical shift of this exchangeable proton is highly dependent on the solvent's hydrogen-bonding capacity.
Mechanistic causality of the downfield chemical shift observed for the H-6 proton.
Objective Comparison: Product vs. Alternative Isomer
When evaluating the purity and identity of the synthesized product, it must be differentiated from the most common alternative regioisomer: 6-Bromo-2-chloro-4-methylpyridin-3-ol . The 1H NMR spectrum provides a definitive comparison based on the chemical shift of the lone aromatic proton.
Quantitative Data Presentation
Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
| Spectral Feature | 5-Bromo-2-chloro-4-methylpyridin-3-ol (Target Product) | 6-Bromo-2-chloro-4-methylpyridin-3-ol (Alternative Isomer) | Causality / Interpretation Logic |
| Aromatic Proton | ~8.35 ppm (Singlet, 1H) | ~7.65 ppm (Singlet, 1H) | The target's H-6 is adjacent to N-1, causing severe deshielding. The alternative's H-5 is further from N-1, resonating further upfield. |
| Methyl Group | ~2.38 ppm (Singlet, 3H) | ~2.32 ppm (Singlet, 3H) | Minimal difference; both are isolated methyls at the C-4 position. |
| Hydroxyl Group | ~10.5 ppm (Broad Singlet, 1H) | ~10.3 ppm (Broad Singlet, 1H) | Exchangeable proton; shift depends on concentration, temperature, and solvent. |
| Integration Ratio | 1 : 3 : 1 | 1 : 3 : 1 | Confirms the correct number of proton environments for both isomers. |
Experimental Protocols: Self-Validating NMR Workflow
To ensure trustworthiness and absolute reproducibility in a quality control environment, the following protocol incorporates built-in validation checks at every stage.
Step 1: Solvent Selection and Sample Preparation
-
Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d6 is chosen over CDCl3 because it acts as a strong hydrogen-bond acceptor. This disrupts intermolecular hydrogen bonding between the pyridine molecules, resulting in a sharper, more consistent -OH peak and preventing concentration-dependent shifting.
-
Validation Check: Ensure the solution is completely clear before transferring to the NMR tube. Particulates will distort the magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
-
Action: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform automated or manual gradient shimming.
-
Causality: Shimming optimizes the homogeneity of the magnetic field (
). Poor shimming leads to broadened peaks, which can obscure the sharp singlets expected for this molecule and ruin integration accuracy. -
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. It must be < 1.0 Hz before proceeding.
Step 3: Acquisition and Processing
-
Action: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Apply a 0.3 Hz exponential line broadening during the Fourier Transform (FT).
-
Causality: A 2-second D1 ensures complete longitudinal relaxation (
) of all protons, particularly the methyl protons, ensuring accurate quantitative integration. -
Validation Check: Phase the spectrum manually and set the baseline. The integration of the peaks must yield a strict 1:3:1 ratio (Aromatic H : Methyl H : Hydroxyl H). Any deviation >5% indicates the presence of impurities or incomplete relaxation.
Self-validating 1H NMR workflow for the structural confirmation of pyridine derivatives.
References
-
EPA CompTox Chemicals Dashboard - Chemical Details for 5-Bromo-2-chloro-4-methylpyridin-3-ol (DTXSID10856691). Environmental Protection Agency. Available at:[Link]
Mass spectrometry (LC-MS) fragmentation of 5-Bromo-2-chloro-4-methylpyridin-3-ol
An in-depth technical analysis for researchers and drug development professionals.
As a Senior Application Scientist, navigating the analytical characterization of multi-halogenated heterocycles like 5-Bromo-2-chloro-4-methylpyridin-3-ol requires moving beyond basic instrument operation. The presence of both bromine and chlorine on a pyridine scaffold creates a complex isotopic architecture. To accurately elucidate its structure and quantify it in complex matrices, we must strategically select our mass spectrometry platforms and understand the fundamental physics driving its fragmentation.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass spectrometry for this compound, detailing the causality behind ionization behaviors, fragmentation mechanics, and self-validating experimental workflows.
Platform Physics: Q-TOF vs. Triple Quadrupole (QqQ)
When analyzing a molecule with the formula
Why Q-TOF for Structural Elucidation?
A Q-TOF instrument separates ions based on their flight time in a field-free drift tube, providing high mass resolution (typically >30,000 FWHM) and sub-2 ppm mass accuracy[1],[2]. When characterizing 5-Bromo-2-chloro-4-methylpyridin-3-ol in an unknown matrix, nominal mass instruments may suffer from isobaric interferences that overlap with the
Why QqQ for Targeted Quantitation?
While Q-TOFs excel in qualitative discovery, they are fundamentally limited by a lower dynamic range (typically
Table 1: Performance Comparison for Halogenated Pyridine Analysis
| Metric | Q-TOF (HRMS) | Triple Quadrupole (QqQ) | Analytical Implication |
| Mass Resolution | > 30,000 FWHM | ~ 0.7 Da (Unit) | Q-TOF resolves isobaric matrix interferences. |
| Mass Accuracy | < 2 ppm | ~ 100 ppm | Q-TOF confirms exact elemental composition. |
| Dynamic Range | 3–4 logs | 5–6 logs | QqQ is essential for robust dose-response curves. |
| Sensitivity (LOD) | pg/mL to ng/mL | fg/mL to pg/mL | QqQ provides superior trace-level detection. |
| Primary Use Case | Unknown screening, Isotopic profiling | Targeted MRM, High-throughput PK | Choose based on qualitative vs. quantitative needs. |
Mechanistic Fragmentation Dynamics (ESI-CID)
To design a robust MRM method, we must understand why 5-Bromo-2-chloro-4-methylpyridin-3-ol fragments the way it does.
Ionization Causality:
We utilize Electrospray Ionization in positive mode (ESI+). The basic nitrogen in the pyridine ring has a high proton affinity, readily accepting a proton to form an even-electron
Fragmentation Causality (Even-Electron Rule): Under Collision-Induced Dissociation (CID), even-electron ions predominantly fragment via the loss of neutral molecules rather than radicals[5]. The fragmentation of this compound is driven by two primary mechanisms:
-
Inductive Cleavage of Halogens: The strong electronegativity of Br and Cl makes them excellent leaving groups. The precursor readily expels neutral hydrogen bromide (
, 80 Da) and hydrogen chloride ( , 36 Da) to form stabilized, conjugated product ions. -
Pyridinol Ring Contraction: The hydroxyl group at the 3-position behaves similarly to a phenol. Upon collisional activation, it undergoes tautomerization to a ketone-like intermediate, followed by ring contraction and the characteristic expulsion of carbon monoxide (
, 28 Da)[6].
Proposed CID fragmentation pathway for 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Self-Validating Experimental Protocol
A rigorous analytical method must be self-validating—meaning the data inherently proves its own accuracy without relying solely on external assumptions. The following LC-MS/MS protocol embeds internal logic checks to guarantee data integrity.
LC-MS/MS analytical workflow for the analysis of halogenated pyridines.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Add 300 µL of cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of plasma matrix. Vortex for 30s, centrifuge at 14,000 x g for 10 mins.
-
Causality: Cold organic solvent rapidly denatures proteins, preventing matrix-induced ion suppression in the ESI source.
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) from 5% B to 95% B over 3 minutes.
-
Causality: Sub-2 µm particles minimize longitudinal diffusion (van Deemter equation), resulting in ultra-sharp peaks (width <3 seconds). This maximizes the concentration of the analyte entering the MS at any given moment, boosting the signal-to-noise ratio. Formic acid ensures the pyridine nitrogen remains protonated for ESI+.
Step 3: Self-Validating MRM Acquisition (QqQ) To ensure we are not quantifying a co-eluting isobaric interference, we leverage the unique bromine isotopes to create a self-validating MRM method.
-
The Logic: The
precursor ( ) is m/z 221.9. The precursor ( ) is m/z 223.9. If both precursors lose their respective bromine atoms as , they will both yield the exact same product ion: m/z 141.9. -
Validation Check: By monitoring both transitions, the ratio of the Quantifier to the Qualifier must mathematically mirror the natural
isotopic ratio (~1:1). If this ratio deviates by >15% in a sample, the system flags a co-eluting interference, self-invalidating that specific data point.
Table 2: Optimized MRM Parameters for QqQ Quantitation
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Purpose |
| Quantifier | 221.9 ( | 141.9 | 25 | Maximum sensitivity for primary quantitation. | |
| Qualifier 1 | 223.9 ( | 141.9 | 25 | Isotopic self-validation (Ratio must be ~1:1 with Quantifier). | |
| Qualifier 2 | 221.9 ( | 193.9 | 35 | Orthogonal confirmation of the pyridinol ring structure. |
Conclusion
For the analysis of 5-Bromo-2-chloro-4-methylpyridin-3-ol, the choice between Q-TOF and QqQ is dictated by the phase of research. Q-TOF platforms provide the indispensable mass accuracy required to untangle the complex Br/Cl isotopic envelope during initial structural elucidation and metabolite ID. Conversely, once the fragmentation pathways (such as the highly specific loss of
References
1.[1] ResearchGate. "Which detector is best with LC: Triple quadrupole/Quadrupole-TOF". Available at:[Link] 2.[3] National Institutes of Health (NIH). "Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides". Available at:[Link] 3.[2] MtoZ Biolabs. "What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?". Available at:[Link] 4.[4] Reddit - r/massspectrometry. "Difference between a Triple Quad and a Triple TOF". Available at:[Link] 5.[6] National Institutes of Health (NIH). "Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry". Available at:[Link] 6.[5] ResearchGate. "Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry". Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Structural Characterization and Synthetic Utility of 5-Bromo-2-chloro-4-methylpyridin-3-ol Derivatives in Kinase Inhibitor Design
As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently navigate the complexities of designing and characterizing heavily substituted pyridine scaffolds. Among these, 5-Bromo-2-chloro-4-methylpyridin-3-ol stands out as a privileged, bifunctional intermediate. Its highly specific halogenation pattern provides orthogonal reactivity, making it an indispensable building block for synthesizing small-molecule kinase inhibitors targeting the EGFR/HER2 pathways.
However, the presence of four distinct substituents (hydroxyl, methyl, chloro, and bromo) on the pyridine ring leaves only a single aromatic proton. This dense substitution creates significant challenges for structural elucidation and requires a departure from standard 1D analytical techniques. This guide objectively compares the analytical and synthetic performance of 5-bromo-2-chloro-4-methylpyridin-3-ol against its alternative derivatives (e.g., 5-chloro and 6-chloro analogs) and provides field-proven, self-validating protocols for its structural characterization.
Comparative Analytical Profiling
When evaluating halogenated pyridinol derivatives, the primary analytical bottleneck is distinguishing between regioisomers formed during electrophilic aromatic substitution. For instance, bromination of 2-chloro-4-methylpyridin-3-ol could theoretically occur at the C5 or C6 position. Relying solely on 1D
To establish absolute structural certainty, we must employ a multi-modal approach combining 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (XRD) . Table 1 summarizes the analytical performance and resolution capabilities of these techniques when applied to different derivatives.
Table 1: Comparative Analytical Profiling of Halogenated 4-Methylpyridin-3-ol Derivatives
| Compound Derivative | Regioselectivity Driver | 2D NMR (HMBC) Key Correlation | HRMS Isotopic Pattern (M+) | Structural & Synthetic Performance |
| 5-Bromo-2-chloro-4-methylpyridin-3-ol | C5 (Directed by -OH, sterically free) | C4-Methyl protons correlate to C5 (C-Br) | Optimal: Orthogonal halogens allow sequential, site-specific cross-coupling. | |
| 5-Chloro-4-methylpyridin-3-ol | C2 & C6 (Directed by -OH and -CH | C4-Methyl protons correlate to C5 (C-Cl) | Moderate: Lacks orthogonal reactivity; cross-coupling requires harsh conditions. | |
| 6-Chloro-4-methylpyridin-3-ol | C6 (Directed by -OH, sterically favorable) | C4-Methyl protons correlate to C5 (C-H) | Limited: C6 substitution alters the electronic profile, reducing kinase binding affinity. |
Structural Analysis Workflow
To guarantee scientific integrity, the structural elucidation of these derivatives must follow a strict, sequential workflow. The diagram below illustrates the multi-modal analytical pipeline required to build a comprehensive 3D structural profile.
Multi-modal analytical workflow for the unambiguous structural elucidation of halogenated pyridinols.
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems. By embedding causality and real-time verification into each step, we ensure that the experimentalist can confirm the integrity of the data before proceeding.
Protocol A: Regioselective Bromination & Reaction Validation
This protocol details the synthesis of the target compound from 2-chloro-4-methylpyridin-3-ol, emphasizing the mechanistic control required to achieve C5 regioselectivity .
-
Step 1: Reaction Setup
-
Action: Dissolve 2-chloro-4-methylpyridin-3-ol (1.0 eq) in glacial acetic acid (0.5 M). Add a solution of Br
(1.05 eq) in acetic acid dropwise at room temperature. -
Causality: Acetic acid acts as both a solvent and a mild acid catalyst. It enhances the electrophilicity of Br
while suppressing radical side reactions at the C4-methyl group, ensuring strict electrophilic aromatic substitution at the sterically unhindered C5 position. -
Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material (
) and the emergence of a single, less polar spot ( ) visually confirms successful conversion without over-bromination.
-
-
Step 2: Quenching & Isolation
-
Action: Quench the reaction mixture with saturated aqueous sodium thiosulfate (Na
S O ). -
Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine to harmless bromide ions, halting the reaction and preventing oxidative degradation during workup.
-
Self-Validation: The immediate color change from a deep orange/red (active Br
) to a pale yellow or colorless solution confirms the complete neutralization of the electrophile.
-
Protocol B: 2D NMR Elucidation (HMBC)
Because standard
-
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of the purified 5-bromo-2-chloro-4-methylpyridin-3-ol in 0.6 mL of anhydrous DMSO-d
. -
Causality: DMSO-d
is a strongly hydrogen-bonding solvent. It disrupts intermolecular hydrogen bonds between the pyridinol hydroxyl groups, preventing severe line broadening in the NMR spectrum and ensuring sharp resonance signals. -
Self-Validation: A clear, particulate-free solution ensures optimal magnetic field homogeneity. This is validated by observing a sharp, symmetrical residual solvent pentet at 2.50 ppm during the initial 1D
H acquisition.
-
-
Step 2: HMBC Acquisition & Interpretation
-
Action: Acquire a 2D
H- C HMBC spectrum optimized for long-range couplings ( and , typically 8 Hz). -
Causality: The quaternary carbons (C2, C3, C4, C5) lack attached protons. HMBC allows us to observe through-bond correlations from the C4-methyl protons to the adjacent carbons.
-
Self-Validation: The spectrum must show a strong
correlation from the C4-methyl protons (~2.3 ppm) to the carbon bearing the bromine atom (C5, ~110 ppm). If the bromine were at C6, this specific correlation would be absent, definitively proving the regiochemistry.
-
Synthetic Utility: The Advantage of Orthogonal Reactivity
The true value of 5-bromo-2-chloro-4-methylpyridin-3-ol over its di-chloro or di-bromo alternatives lies in its orthogonal reactivity . In drug discovery, constructing complex kinase inhibitors requires sequential cross-coupling reactions.
Because the Carbon-Bromine (C-Br) bond has a significantly lower bond dissociation energy than the Carbon-Chlorine (C-Cl) bond, palladium-catalyzed reactions can be tuned to react exclusively at the C5 position first. Once the C5 position is functionalized (e.g., via a Suzuki-Miyaura coupling), the C2-chloride can be subsequently activated under harsher conditions (e.g., Buchwald-Hartwig amination) to append a different functional group.
Table 2: Comparative Reactivity & Performance in Cross-Coupling
| Substrate | Reaction Type | Catalyst / Conditions | Target Position | Yield (%) | Performance Note |
| 5-Bromo-2-chloro-4-methylpyridin-3-ol | Suzuki-Miyaura | Pd(dppf)Cl | C5 (Bromine) | >85% | Highly chemoselective; C2-Cl remains completely intact. |
| 5-Bromo-2-chloro-4-methylpyridin-3-ol | Buchwald-Hartwig | Pd | C2 (Chlorine) | 78% | Excellent yield for secondary functionalization. |
| 5-Chloro-4-methylpyridin-3-ol | Buchwald-Hartwig | Pd | C5 (Chlorine) | 65% | Requires higher temperatures; prone to proto-dehalogenation side reactions. |
Application in Kinase Inhibitor Design
Derivatives synthesized from this scaffold are frequently evaluated as ATP-competitive inhibitors of the EGFR/HER2 receptor tyrosine kinases. The hydroxyl group and the uniquely positioned halogens form critical hydrogen and halogen bonds within the kinase hinge region, effectively shutting down the downstream signaling cascade responsible for tumor cell proliferation.
Simplified EGFR/HER2 signaling pathway illustrating the intervention point of pyridinol-derived kinase inhibitors.
Conclusion
When compared to its mono-halogenated or symmetrically di-halogenated alternatives, 5-Bromo-2-chloro-4-methylpyridin-3-ol provides superior synthetic flexibility for drug development professionals. Its orthogonal reactivity profile allows for precise, iterative functionalization. However, unlocking this potential requires rigorous structural characterization. By employing the self-validating multi-modal workflows (NMR, HRMS, XRD) and controlled synthetic protocols outlined in this guide, researchers can confidently utilize this privileged scaffold to accelerate the discovery of next-generation targeted therapeutics.
References
-
Mandler, M. D., et al. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry." Organic Letters, 2022, 24, 799-803. URL:[Link]
-
Reyes-Gutiérrez, P. E., et al. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions." PubMed Central (PMC), 2025. URL: [Link]
Safety Operating Guide
5-Bromo-2-chloro-4-methylpyridin-3-ol proper disposal procedures
As a Senior Application Scientist, I understand that handling complex halogenated heterocycles requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule to ensure environmental compliance and laboratory safety.
5-Bromo-2-chloro-4-methylpyridin-3-ol (CAS: 1211530-16-3) is a highly functionalized pyridine derivative widely used as a building block in drug discovery, particularly for kinase inhibitors. However, the presence of both bromine and chlorine atoms on an electron-deficient aromatic ring dictates strict, non-negotiable disposal procedures.
The following guide provides a self-validating, field-proven operational plan for the safe handling and disposal of this compound.
Mechanistic Causality: Why Standard Disposal Fails
To understand the disposal protocol, we must first analyze the molecular structure. 5-Bromo-2-chloro-4-methylpyridin-3-ol contains two distinct halogens (Br, Cl) and a nitrogen-containing heteroaromatic ring.
-
Environmental Persistence: Halogenated pyridines are highly lipophilic and resist standard microbial degradation in wastewater treatment facilities. If improperly disposed of down the drain, they bioaccumulate and persist in aquatic ecosystems.
-
Combustion Hazards (Dioxin Formation): When incinerated at standard temperatures (<800°C), the halogens act as radical scavengers, cooling the flame. This incomplete combustion promotes the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and furans (PHDDs/PHDFs).
-
Acid Gas Generation: Thermal destruction of this compound releases equimolar amounts of hydrogen chloride (HCl), hydrogen bromide (HBr), and nitrogen oxides (NOx) .
Because of these factors, standard biological or low-temperature disposal is categorically prohibited. The compound must be routed to a facility capable of high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbers to neutralize the resulting hydrohalic acids .
Operational Disposal Workflow
The following flowchart illustrates the logical decision tree for processing waste streams containing 5-Bromo-2-chloro-4-methylpyridin-3-ol.
Caption: Workflow for the segregation, labeling, and thermal destruction of halogenated pyridine waste.
Step-by-Step Disposal Methodology
To ensure absolute compliance and safety, execute the following protocol when decommissioning reaction mixtures or disposing of expired stock.
Phase 1: Point-of-Generation Segregation
Never mix halogenated pyridine waste with non-halogenated solvent waste (like pure ethanol or acetone). Mixing dilutes the halogen content, which can cause the waste processing facility to miscalculate the required scrubber capacity, leading to atmospheric release of acidic gases.
-
Identify the Waste Stream: Determine if the waste is a solid (e.g., empty vials, contaminated spatulas, chromatography silica) or a liquid (e.g., mother liquor from crystallization).
-
Select the Receptacle:
-
For Liquids: Use High-Density Polyethylene (HDPE) carboys. Do not use metal drums. Trace moisture can react with the compound to generate micro-amounts of HCl/HBr, which will silently corrode metal containers over time, leading to catastrophic leaks.
-
For Solids: Use rigid, puncture-proof drums lined with double-ply polyethylene bags.
-
Phase 2: Chemical Quenching (For Reaction Mixtures)
If 5-Bromo-2-chloro-4-methylpyridin-3-ol is present in an active reaction mixture (e.g., post-halogenation), it must be chemically stabilized before disposal.
-
Cool the Mixture: Transfer the reaction flask to an ice bath (0–5°C).
-
Neutralize: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH stabilizes between 7.0 and 8.0. This prevents the volatilization of unreacted halogens.
-
Extract and Separate: Extract the organic layer containing the pyridine derivative using Dichloromethane (DCM). Route the organic layer to the Halogenated Liquid Waste carboy. The aqueous layer, now stripped of the active pharmaceutical ingredient, can be routed to aqueous waste.
Phase 3: Labeling and Regulatory Compliance
-
Affix GHS Labels: The container must bear the GHS pictograms for Acute Toxicity and Environmental Hazard.
-
Apply EPA Waste Codes: Under the Resource Conservation and Recovery Act (RCRA), mixtures containing this compound dissolved in standard halogenated solvents must be labeled with the F002 waste code.
Quantitative Safety and Logistical Parameters
The following table summarizes the critical quantitative thresholds and the scientific rationale behind each logistical requirement.
| Logistical Parameter | Quantitative Specification | Mechanistic Causality / Rationale |
| Max Accumulation Time | 90 Days | Ensures RCRA compliance; prevents long-term polymeric degradation of the container by halogenated organic solvents. |
| Primary Container | High-Density Polyethylene (HDPE) | HDPE is impervious to trace hydrohalic acid generation, preventing the galvanic corrosion seen in metal drums. |
| Incineration Temp. | > 1000°C | High thermal energy is required to break the robust C-Cl and C-Br bonds, preventing the formation of polyhalogenated dioxins. |
| Scrubber Reagent | Calcium Hydroxide (Ca(OH)₂) | Quantitatively neutralizes acidic combustion gases (HCl, HBr) into environmentally benign calcium salts (CaCl₂, CaBr₂). |
| Aqueous Solubility | < 1 mg/mL (Hydrophobic) | Dictates that water cannot be used to wash contaminated glassware; organic solvents (like acetone or DCM) must be used and collected as hazardous waste. |
References
-
Chemicals Subject to TSCA Section 12(b) Export Notification Requirements Environmental Protection Agency (EPA) URL:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloro-4-methylpyridin-3-ol
In the landscape of pharmaceutical research and complex organic synthesis, the introduction of novel halogenated pyridines like 5-Bromo-2-chloro-4-methylpyridin-3-ol represents a significant step forward in scaffold development. However, with novel chemistry comes the responsibility of rigorous safety evaluation. This guide provides a detailed operational plan for the safe handling of this compound, grounded in the established hazard profiles of structurally similar molecules. As a direct Safety Data Sheet (SDS) for this specific compound is not yet universally available, we will proceed with a conservative, risk-based approach, synthesizing data from analogous chemical structures to establish a robust framework for personal protection.
Hazard Profile Analysis: A Data-Driven Approach to Safety
An in-depth review of the toxicological data for closely related bromo-chloro-pyridines reveals a consistent pattern of hazards that must be addressed.[1] These compounds are frequently classified as irritants and can be harmful if ingested or inhaled. The primary risks associated with this class of chemicals are summarized below.
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to systemic toxic effects.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, pain, and inflammation.[1][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially lasting damage.[1][2][4][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1][3][5] |
This hazard profile dictates a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure—dermal, ocular, and respiratory—are effectively mitigated.
Core Protective Equipment: Your First Line of Defense
All handling of 5-Bromo-2-chloro-4-methylpyridin-3-ol must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[7][8] The following PPE is mandatory for all personnel involved in the handling process.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions or during procedures with a risk of splashing (e.g., transferring liquids, quenching reactions).
-
High-Risk Operations: A full-face shield, worn over chemical splash goggles, is required when handling larger quantities (>25g) or during energetic reactions.
Hand Protection: The Critical Barrier
The selection of appropriate gloves is paramount. Halogenated aromatic compounds can be particularly challenging for common laboratory gloves. Nitrile gloves, while ubiquitous, may offer insufficient protection against prolonged exposure to certain solvents or chemical classes.[7]
| Glove Material | Suitability for Halogenated/Aromatic Compounds | Key Considerations |
| Nitrile | Fair to Good (Incidental Contact) | Suitable for handling the solid compound and for brief, incidental contact. Not recommended for extended use or immersion.[8] |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of organic solvents, including many chlorinated compounds. Recommended for procedures involving solvents or extended handling.[7] |
| Polyvinyl Alcohol (PVA) | Excellent | Provides excellent protection against aromatic and chlorinated solvents. However, PVA is water-soluble and should not be used with water-based solutions.[7][9] |
Causality: The choice of glove material is dictated by its chemical resistance, which is a function of the polymer's structure and its interaction with the chemical. Solvents can cause swelling, permeation (the chemical passing through the glove on a molecular level), or degradation of the glove material. For halogenated pyridines, the robust polymer structures of Butyl and PVA gloves provide a more effective barrier than standard nitrile.[9] Always consult the glove manufacturer's specific chemical resistance chart for definitive guidance.
Body and Respiratory Protection
-
Body Protection: A fully-buttoned, long-sleeved laboratory coat is required.[7] For tasks involving significant splash potential, a chemically resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood. However, if engineering controls are insufficient, or if you are handling large quantities or generating significant dust, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary.[9] All respirator use must be part of a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.
Operational Protocol: From Weighing to Waste
This section provides a step-by-step workflow that integrates safety and procedural integrity.
Workflow: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) is present and the work area is clean.
-
Don PPE: Don your lab coat, followed by safety goggles and the appropriate gloves (e.g., Butyl rubber).
-
Weighing: Perform all weighing operations on a balance located within the fume hood or in a ventilated balance enclosure to contain any dust.
-
Dissolution: Slowly add the weighed solid to the solvent in your flask or beaker. This should be done in the fume hood, with the sash at the lowest practical height.
-
Post-Handling: After the solution is prepared, cap the container. Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened towel.
-
Doff PPE: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Remove goggles and lab coat.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[4][10]
Diagram: PPE Donning and Doffing Sequence
Caption: PPE donning and doffing sequence to minimize cross-contamination.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[11] |
| Skin Contact | Remove all contaminated clothing immediately.[4][13] Wash the affected area with plenty of soap and water.[6][12] Seek medical attention if irritation occurs or persists.[3] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[11][13] If they feel unwell, seek medical attention.[3] |
| Ingestion | Rinse mouth with water.[3][12] Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[4] |
Spill Management
-
Small Spill (<10g, contained in hood): Wearing appropriate PPE, absorb the spill with an inert, dry material like vermiculite or sand. Scoop the material into a suitable, labeled container for hazardous waste disposal.[11]
-
Large Spill (>10g, or outside of hood): Evacuate the immediate area and alert colleagues. Secure the area to prevent entry.[12] Contact your institution's Environmental Health & Safety (EH&S) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal and Decontamination
All waste materials, including the chemical itself, contaminated consumables (gloves, weigh paper, absorbent pads), and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[13] Do not mix with other waste streams.[4]
-
Disposal: Arrange for disposal through your institution's hazardous waste program, following all local, state, and federal regulations.[3][4][14]
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.
Diagram: PPE Selection Logic
Caption: Decision workflow for selecting appropriate levels of PPE.
By adhering to this comprehensive safety framework, researchers can confidently and safely work with 5-Bromo-2-chloro-4-methylpyridin-3-ol, ensuring both personal safety and the integrity of their research.
References
- TCI AMERICA - Spectrum Chemical (2018).Safety Data Sheet for 2-Bromo-5-methylpyridine.
- Washington State University (WSU).Standard Operating Procedure for Pyridine.
- PubChem.5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427.
- MilliporeSigma.Safety Data Sheet for 4-Amino-5-bromo-2-chloropyridine.
- CymitQuimica.Safety Data Sheet for 5-Bromo-2-chloro-3-iodopyridine.
- Thermo Fisher Scientific.Safety Data Sheet for 5-Bromo-2-chloropyrimidine.
- J.T. Baker.Material Safety Data Sheet for Pyridine.
- ChemicalBook.Safety Data Sheet for 5-bromo-4-chloro-2-methylpyrimidine.
- ECHEMI.Safety Data Sheet for 4-Bromo-2-chloro-5-Methylpyridine.
- PubChem.5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434.
- University of California, Riverside.Personal Protective Equipment Selection Guide.
- Thermo Fisher Scientific.Safety Data Sheet for 3-Bromo-4-methylpyridine.
- Thermo Fisher Scientific.Safety Data Sheet for 3-Bromo-2-chloro-6-methylpyridine.
- TCI AMERICA - Spectrum Chemical (2018).Safety Data Sheet for 5-Bromo-2-chloropyrimidine.
- Post Apple Scientific (2024).12 Safety Precautions To Follow When Handling Pyridine.
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- 2. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
